VU0364770
説明
Structure
3D Structure
特性
IUPAC Name |
N-(3-chlorophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYUTNCKIOLMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356877 | |
| Record name | N-(3-chlorophenyl)picolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61350-00-3 | |
| Record name | N-(3-chlorophenyl)picolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of VU0364770
Abstract
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. As a systemically active compound with central nervous system penetration, this compound holds significant promise as a research tool and a potential therapeutic agent, particularly in the context of neurological disorders such as Parkinson's disease.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the mGlu4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Its primary mechanism involves binding to an allosteric site topographically distinct from the orthosteric glutamate-binding site. This binding event does not activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate. This potentiation manifests as a leftward shift in the glutamate concentration-response curve, indicating an increase in glutamate potency, and an increase in the maximal response elicited by glutamate.
The binding site for this compound has been suggested to be located within a "lower pocket" deep within the seven-transmembrane (7TM) domain of the mGlu4 receptor. This allosteric binding enhances the conformational changes induced by glutamate binding to the extracellular Venus flytrap domain, leading to more efficient G-protein coupling and subsequent downstream signaling.
The primary downstream effect of mGlu4 receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influences ion channel function and neurotransmitter release.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Species | Receptor/Enzyme | Value | Reference(s) |
| EC50 | Rat | mGlu4 | 290 nM | |
| Human | mGlu4 | 1.1 µM | ||
| Fold Shift | Rat | mGlu4 | 18.1-fold left shift | |
| Human | mGlu4 | 31.4-fold left shift | ||
| Maximal Potentiation | Human | mGlu4 | 227% of glutamate max | |
| Activity at other mGlus | mGlu5 | Antagonist (17.9 µM) | ||
| mGlu6 | PAM (6.8 µM) | |||
| MAO Inhibition | Human | MAO-A | Ki = 8.5 µM | |
| Human | MAO-B | Ki = 0.72 µM |
Signaling Pathway
Activation of the mGlu4 receptor by glutamate, potentiated by this compound, initiates a Gi/o-mediated signaling cascade.
Experimental Protocols
In Vitro Potentiation Assay (cAMP Measurement)
This protocol describes the determination of this compound's potentiation of the glutamate-induced inhibition of cAMP production in a recombinant cell line.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu4 receptor.
Materials:
-
HEK293-hmGlu4 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) for selection
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Glutamate
-
This compound
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit or GloSensor™ cAMP Assay)
-
384-well white opaque plates
Procedure:
-
Cell Culture: Culture HEK293-hmGlu4 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and G418 at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with assay buffer containing 100 µM IBMX. Incubate for 30 minutes at room temperature.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: Add a submaximal (EC20) concentration of glutamate to the wells, followed immediately by the addition of forskolin (e.g., 1 µM) to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the concentration-response curves for glutamate in the presence and absence of this compound to determine the EC50 and fold-shift.
In Vivo Model of Parkinson's Disease: Haloperidol-Induced Catalepsy
This protocol assesses the ability of this compound to reverse motor deficits in a rodent model of Parkinsonism.
Animals: Male Sprague-Dawley rats (200-250 g).
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Haloperidol
-
Catalepsy scoring apparatus (e.g., horizontal bar)
Procedure:
-
Acclimation: Acclimate rats to the testing room and handling for at least 3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Haloperidol Induction: 30-60 minutes after this compound/vehicle administration, inject haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.
-
Catalepsy Scoring: At various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess the cataleptic state. A common method involves placing the rat's forepaws on a horizontal bar (e.g., 9 cm high) and measuring the latency to remove both paws. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the catalepsy scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Logical Relationship of Allosteric Modulation
The interaction between this compound, glutamate, and the mGlu4 receptor can be visualized as a logical relationship where the presence of both the PAM and the endogenous agonist leads to an enhanced receptor response.
Conclusion
This compound is a well-characterized mGlu4 PAM that serves as a valuable tool for studying the physiological roles of this receptor. Its mechanism of action, involving the potentiation of glutamate signaling through an allosteric site, has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide highlight its potency, selectivity, and potential for therapeutic development in disorders characterized by dysfunctional glutamatergic neurotransmission. Further research into the precise molecular determinants of its binding and the full spectrum of its downstream effects will continue to elucidate its therapeutic potential.
A Technical Guide to VU0364770: A Positive Allosteric Modulator of mGluR4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of VU0364770, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This compound has emerged as a significant research tool and a potential therapeutic agent, particularly in the context of neurological disorders such as Parkinson's disease. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a member of the Group III mGluRs, is a G-protein coupled receptor predominantly expressed at presynaptic terminals.[1] Its activation typically leads to the inhibition of neurotransmitter release, making it a crucial regulator of synaptic transmission.[1] The development of selective orthosteric agonists for mGluR4 has been challenging due to the highly conserved glutamate binding site across mGluR subtypes.[2] Positive allosteric modulators (PAMs) offer a promising alternative by binding to a topographically distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate.[1][2] this compound, chemically known as N-(3-chlorophenyl)picolinamide, is a well-characterized mGluR4 PAM that has demonstrated efficacy in preclinical models of Parkinson's disease.[2][3]
Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-(3-chlorophenyl)-2-pyridinecarboxamide | [4] |
| CAS Number | 61350-00-3 | [5] |
| Molecular Formula | C₁₂H₉ClN₂O | [4] |
| Molecular Weight | 232.7 g/mol | [4] |
| SMILES | ClC1=CC(NC(C2=NC=CC=C2)=O)=CC=C1 | [4] |
| InChIKey | SUYUTNCKIOLMAJ-UHFFFAOYSA-N | [6] |
Mechanism of Action
This compound acts as a positive allosteric modulator of mGluR4.[5] It binds to an allosteric site on the receptor, distinct from the orthosteric glutamate-binding site.[1] This binding event does not activate the receptor directly but potentiates the receptor's response to glutamate.[1][2] The primary downstream effect of mGluR4 activation is the inhibition of adenylyl cyclase through its coupling with Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately results in a reduction of neurotransmitter release from the presynaptic terminal.[1]
Signaling Pathway of mGluR4 Modulation by this compound
Caption: mGluR4 signaling pathway modulated by this compound.
Quantitative Data
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Species | Assay | Value | Reference |
| EC₅₀ | Rat | GIRK/Thallium Flux | 290 nM | [5] |
| EC₅₀ | Human | Calcium Mobilization | 1.1 µM | [5][7] |
| Fold Shift | Human | Glutamate CRC | 31.4 ± 4.0 | [7] |
| Fold Shift | Rat | Glutamate CRC | 18.1 ± 1.7 | [7] |
| Maximal Response | Human | Calcium Mobilization | 227 ± 17% of Glutamate Max | [5] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Potency | Reference |
| mGluR5 | Antagonist | IC₅₀ = 17.9 µM | [5] |
| mGluR6 | PAM | EC₅₀ = 6.8 µM | [5] |
| MAO-A (human) | Inhibitor | Kᵢ = 8.5 µM | [5] |
| MAO-B (human) | Inhibitor | Kᵢ = 0.72 µM | [5] |
| Other mGluRs (1, 2, 3, 7, 8) | No significant activity at 10 µM | - | [2] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Clearance (IV) | Rat | 165 ml/min/kg | [5] |
| Volume of Distribution (IV) | Rat | 2.92 L/kg | [5] |
| Plasma Protein Binding (Free Fraction) | Human | 2.7% | [5] |
| Plasma Protein Binding (Free Fraction) | Rat | 1.8% | [5] |
| Brain-to-Plasma Ratio (10 mg/kg) | Rat | > 1 | [5] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release in cells co-expressing mGluR4 and a chimeric G-protein (Gqi5).
Workflow Diagram:
Caption: Workflow for the in vitro calcium mobilization assay.
Methodology:
-
Human mGluR4/Gqi5 expressing CHO cells are plated in 384-well microplates and cultured overnight.[8][9]
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]
-
A baseline fluorescence measurement is taken using a fluorescence imaging plate reader.[8][9]
-
Varying concentrations of this compound or vehicle are added to the wells.[8]
-
After a short incubation period (approximately 2.5 minutes), an EC₂₀ concentration of glutamate is added to stimulate the receptors.[8][9]
-
The fluorescence signal, indicative of intracellular calcium levels, is recorded.
-
An EC₈₀ concentration of glutamate can be subsequently added to assess the maximal system response.[8]
-
Data is analyzed to determine the EC₅₀ of this compound's potentiation and the maximal potentiation as a percentage of the glutamate response alone.[8]
In Vivo Haloperidol-Induced Catalepsy Model
This model assesses the potential of a compound to reverse drug-induced motor deficits, a common screening method for anti-parkinsonian drugs.[2][3]
Workflow Diagram:
Caption: Workflow for the haloperidol-induced catalepsy model.
Methodology:
-
Rats are administered haloperidol to induce a cataleptic state.[2][3]
-
After a set period, different doses of this compound or vehicle are administered systemically (e.g., subcutaneously).[5][7]
-
Catalepsy is assessed at various time points post-treatment. A common method is the bar test, where the rat's forepaws are placed on a raised horizontal bar, and the latency to remove both paws is measured.[8]
-
A significant decrease in the latency to move compared to the vehicle-treated group indicates an anti-cataleptic effect.[2][3]
In Vivo Efficacy
This compound has demonstrated significant efficacy in rodent models of Parkinson's disease. When administered alone, it has been shown to:
-
Reduce forelimb asymmetry in the 6-hydroxydopamine (6-OHDA) lesion model.[2][3]
-
Ameliorate attentional deficits in bilaterally 6-OHDA lesioned rats.[2][3]
Furthermore, this compound exhibits synergistic effects when co-administered with other anti-parkinsonian agents. It enhances the efficacy of the A₂A antagonist preladenant and potentiates the effects of a sub-threshold dose of L-DOPA, suggesting a potential L-DOPA-sparing effect.[2][3][7]
Conclusion
This compound is a potent, selective, and centrally penetrant positive allosteric modulator of mGluR4. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy in preclinical models of Parkinson's disease make it an invaluable tool for studying the therapeutic potential of mGluR4 modulation. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and neurodegenerative disorders. Further investigation into the therapeutic applications of this compound and other mGluR4 PAMs is warranted.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VU 0364770 | mGluR4 modulator | Hello Bio [hellobio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of VU0364770 in Modulating Glutamatergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor predominantly expressed on presynaptic terminals in key brain regions. As an mGluR4 PAM, this compound enhances the receptor's response to the endogenous agonist glutamate, thereby offering a nuanced approach to modulating glutamatergic neurotransmission. This technical guide provides an in-depth overview of this compound, consolidating its pharmacological properties, detailing key experimental methodologies for its characterization, and illustrating its mechanism of action through signaling pathway and experimental workflow diagrams. The presented data and protocols are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of mGluR4 modulation in neurological and psychiatric disorders.
Introduction to this compound and Glutamatergic Neurotransmission
Glutamatergic neurotransmission is the primary mechanism of excitatory signaling in the central nervous system and is crucial for synaptic plasticity, learning, and memory.[1] Dysregulation of this system is implicated in a host of neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that modulate glutamatergic and other forms of neurotransmission.[2] The mGluR family is divided into three groups based on sequence homology, pharmacology, and signal transduction pathways.[3]
This compound is a systemically active PAM that selectively targets mGluR4, a member of the group III mGluRs.[4][5] Group III mGluRs, including mGluR4, are typically located presynaptically and are coupled to Gi/o proteins.[2][3] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.[6] By potentiating the effect of endogenous glutamate at mGluR4, this compound offers a mechanism to dampen excessive glutamate release, a pathological hallmark of several CNS disorders.
Quantitative Data Presentation
The pharmacological profile of this compound has been characterized across various in vitro assays. The following tables summarize the key quantitative data regarding its potency, efficacy, and selectivity.
Table 1: In Vitro Potency and Efficacy of this compound at mGluR4
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 1.1 ± 0.2 µM | Calcium Mobilization (in the presence of EC20 glutamate) | [7] |
| EC50 | Rat | 290 ± 80 nM | Thallium Flux (GIRK activation) | [7] |
| Fold Shift (Glutamate CRC) | Human | 31.4 ± 4.0 | Calcium Mobilization | [7] |
| Fold Shift (Glutamate CRC) | Rat | 18.1 ± 1.7 | Thallium Flux (GIRK activation) | [7] |
| Maximal Response | Human | 227 ± 17% (of glutamate) | Calcium Mobilization | [8] |
*EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A fold-shift in the glutamate concentration-response curve (CRC) indicates the extent to which the PAM potentiates the action of the endogenous agonist.
Table 2: Selectivity Profile of this compound
| Receptor/Enzyme | Species | Activity Type | Potency (IC50/EC50/Ki) | Reference |
| mGluR5 | Rat | Antagonist | IC50: 17.9 ± 5.5 µM | [8] |
| mGluR6 | Human | PAM | EC50: 6.8 ± 1.7 µM | [8] |
| mGluR1, mGluR2, mGluR3, mGluR7, mGluR8 | Rat/Human | - | No significant activity at 10 µM | [4] |
| MAO-A | Human | Inhibitor | Ki: 8.5 µM | [8] |
| MAO-B | Human | Inhibitor | Ki: 0.72 µM | [8] |
*IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Ki is the inhibition constant.
Signaling Pathways and Experimental Workflows
This compound-Mediated mGluR4 Signaling Pathway
This compound, as a positive allosteric modulator, binds to a site on the mGluR4 receptor that is distinct from the glutamate binding site. This binding event enhances the affinity and/or efficacy of glutamate, leading to a more robust activation of the receptor. The downstream signaling cascade of the Gi/o-coupled mGluR4 receptor is depicted below.
Experimental Workflow: Haloperidol-Induced Catalepsy Model
The haloperidol-induced catalepsy model is a common in vivo assay to screen for compounds with potential anti-parkinsonian effects. The workflow for testing this compound in this model is outlined below.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release by this compound in cells expressing mGluR4 and a promiscuous G-protein.
Materials:
-
HEK293 cells stably co-expressing human or rat mGluR4 and a promiscuous G-protein (e.g., Gα15).
-
Culture medium: DMEM with 10% FBS, 1% penicillin-streptomycin.
-
Assay buffer: HBSS with 20 mM HEPES.
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Probenecid.
-
This compound stock solution (in DMSO).
-
L-glutamate stock solution (in water).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Trypsinize, resuspend in culture medium, and count the cells.
-
Seed cells into the assay plates at a density of 40,000-80,000 cells/well (96-well) or 10,000-20,000 cells/well (384-well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the culture medium from the cell plate.
-
Add the dye loading solution to each well and incubate for 60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of L-glutamate at a concentration that elicits a 20% maximal response (EC20). This concentration needs to be predetermined.
-
-
Assay Performance:
-
Place the cell plate and compound plates into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the cell plate and incubate for a specified time (e.g., 2-5 minutes).
-
Add the EC20 concentration of L-glutamate to the cell plate.
-
Record the fluorescence intensity over time.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the EC50 of this compound from the concentration-response curve of the potentiation of the glutamate response.
-
To determine the fold-shift, generate glutamate concentration-response curves in the presence and absence of a fixed concentration of this compound.
In Vivo Haloperidol-Induced Catalepsy in Rats
This protocol assesses the ability of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.[4][5]
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
House in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Materials:
-
This compound.
-
Haloperidol.
-
Vehicle (e.g., 20% DMSO in saline).
-
Catalepsy bar (a horizontal bar raised approximately 9-10 cm from the surface).
-
Stopwatch.
Procedure:
-
Acclimation:
-
Allow rats to acclimate to the housing facility for at least one week before the experiment.
-
Handle the rats for several days prior to testing to minimize stress.
-
-
Drug Administration:
-
Divide the rats into treatment groups (e.g., vehicle, this compound at different doses).
-
Administer this compound or vehicle via subcutaneous (s.c.) injection.
-
After a predetermined time (e.g., 30 minutes), administer haloperidol (e.g., 0.5-1.0 mg/kg) via intraperitoneal (i.p.) injection to all rats.
-
-
Catalepsy Testing:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), perform the bar test.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the latency for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 120 or 180 seconds) is typically used.
-
-
Data Analysis:
-
Record the latency to descend for each rat at each time point.
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA (treatment x time) followed by post-hoc tests, to determine the significance of the effect of this compound.
-
Brain Slice Electrophysiology: Modulation of Synaptic Transmission
This protocol is a representative method for investigating the effect of this compound on excitatory postsynaptic currents (EPSCs) in acute brain slices.
Materials:
-
Rodent (e.g., rat or mouse).
-
Vibratome.
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2).
-
Recording chamber for brain slices.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes for recording.
-
Stimulating electrode.
-
This compound stock solution (in DMSO).
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, carbogenated aCSF.
-
Prepare acute brain slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or striatum) using a vibratome.
-
Allow slices to recover in carbogenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least one hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF.
-
Obtain whole-cell patch-clamp recordings from a neuron of interest.
-
Place a stimulating electrode in a location to evoke synaptic responses in the recorded neuron.
-
Record baseline EPSCs by delivering electrical stimuli at a low frequency (e.g., 0.1 Hz).
-
-
Drug Application:
-
After establishing a stable baseline, perfuse the slice with aCSF containing a known concentration of this compound.
-
Continue to record EPSCs to observe the effect of the compound.
-
To confirm the mGluR4-mediated effect, an mGluR4 antagonist can be co-applied.
-
-
Data Analysis:
-
Measure the amplitude and frequency of the recorded EPSCs before, during, and after the application of this compound.
-
A change in EPSC amplitude or frequency would indicate a modulation of synaptic strength or probability of neurotransmitter release, respectively.
-
Statistical analysis (e.g., paired t-test) can be used to determine the significance of any observed changes.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of mGluR4 in the modulation of glutamatergic neurotransmission. Its selectivity and systemic activity make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive foundation for researchers aiming to investigate the therapeutic potential of mGluR4 PAMs in CNS disorders characterized by glutamatergic dysregulation. Further research focusing on the direct electrophysiological effects of this compound on synaptic plasticity and its impact on various neurotransmitter systems will continue to refine our understanding of its mechanism of action and therapeutic promise.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Simultaneous monitoring of excitatory postsynaptic potentials and extracellular L-glutamate in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OpenAthens / Please wait... [go.openathens.net]
- 4. Long-term potentiation during whole-cell recording in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiology of postsynaptic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating Presynaptic Activity using the SF-iGluSnFR Sensor: Measuring Kinetics and Plasticity of Glutamate Release Across Heterogeneous Population of Synapses | Springer Nature Experiments [experiments.springernature.com]
- 7. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term recording of LTP in cultured hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Properties of VU0364770: A Technical Guide
An In-depth Examination of a Novel mGlu4 Positive Allosteric Modulator for Neurological Research
This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological profile of VU0364770, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction
This compound, chemically identified as N-(3-chlorophenyl)picolinamide, emerged from a research program aimed at developing systemically active mGlu4 PAMs with improved physicochemical properties for in vivo studies.[1] Earlier mGlu4 PAMs lacked suitable characteristics for systemic dosing, limiting their utility in preclinical models.[2] this compound represents a significant advancement, demonstrating efficacy in rodent models of Parkinson's disease, both as a standalone treatment and in combination with existing therapies like L-DOPA.[1][2] This guide details the synthesis, mechanism of action, and key experimental findings related to this important research tool.
Chemical Properties and Synthesis
This compound is a biaryl amide with the molecular formula C₁₂H₉ClN₂O.[3] A summary of its key chemical identifiers and properties is provided in the table below.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(3-chlorophenyl)-2-pyridinecarboxamide | [3] |
| CAS Number | 61350-00-3 | [3] |
| Molecular Formula | C₁₂H₉ClN₂O | [3] |
| Molecular Weight | 232.7 g/mol | [3] |
| Solubility | Soluble in DMSO (100mM) | [4] |
| SMILES | O=C(C2=NC=CC=C2)NC1=CC=CC(Cl)=C1 | [4] |
| InChIKey | SUYUTNCKIOLMAJ-UHFFFAOYSA-N | [4] |
Chemical Synthesis
The synthesis of this compound is achieved through a straightforward amide coupling reaction.[1][5]
Experimental Protocol: Synthesis of N-(3-chlorophenyl)picolinamide (this compound) [1][5]
-
Reaction Setup: A solution of 3-chloroaniline (0.28 mol) in dimethylformamide (300 ml) is prepared in a reaction vessel and cooled to 0°C.
-
Addition of Reagents: To this solution, 4-dimethylaminopyridine (50 mg) and N,N-diisopropylethylamine (0.84 mol) are added.
-
Coupling Reaction: Picolinoyl chloride hydrochloride (0.28 mol) is added portionwise to the reaction mixture over a period of 30 minutes. The reaction is stirred for an additional 15 minutes at 0°C.
-
Reaction Progression: The ice bath is removed, and the reaction is allowed to proceed for 16 hours at room temperature.
-
Work-up: The reaction mixture is then added to a 1:1 mixture of ethyl acetate and saturated sodium bicarbonate solution (1000 mL). The organic layer is separated.
-
Purification: The organic layer is washed sequentially with water (5 x 200 mL) and brine (200 mL). It is then dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product, N-(3-chlorophenyl)picolinamide.
Pharmacological Properties and Mechanism of Action
This compound acts as a positive allosteric modulator of the mGlu4 receptor, a Gi/o-coupled G-protein coupled receptor.[1] As a PAM, it does not directly activate the receptor but enhances the response of the receptor to the endogenous agonist, glutamate.[1][6] This modulation leads to an increase in the potency and maximal efficacy of glutamate.[1] The primary signaling mechanism of mGlu4 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
In Vitro Pharmacology
The potency and selectivity of this compound have been characterized in various in vitro assays. The compound exhibits submicromolar potency at the rat mGlu4 receptor and micromolar potency at the human ortholog.[1][8]
Table 2: In Vitro Pharmacological Data for this compound
| Target | Assay Type | Species | Potency (EC₅₀/IC₅₀/Kᵢ) | Reference |
| mGlu4 | Calcium Mobilization | Human | 1.1 µM (EC₅₀) | [1][3] |
| mGlu4 | Not Specified | Rat | 290 nM (EC₅₀) | [8] |
| mGlu5 | Not Specified | Not Specified | 17.9 µM (IC₅₀, antagonist) | [3][8] |
| mGlu6 | Not Specified | Not Specified | 6.8 µM (EC₅₀, PAM) | [3][8] |
| MAO-A | Not Specified | Human | 8.5 µM (Kᵢ) | [3][8] |
| MAO-B | Not Specified | Human | 0.72 µM (Kᵢ) | [8] |
Pharmacokinetics
This compound was designed to have improved pharmacokinetic properties suitable for systemic administration in animal models.[8]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Clearance | 165 ml/min/kg | Rat | [8] |
| Volume of Distribution | 2.92 L/kg | Rat | [8] |
| Free Fraction (Plasma) | 1.8% | Rat | [8] |
| Free Fraction (Plasma) | 2.7% | Human | [8] |
| Brain-to-Plasma Ratio | >1 | Rat | [8] |
Experimental Methodologies
In Vitro Assays
Experimental Protocol: Calcium Mobilization Assay for mGlu4 PAM Activity [1]
-
Cell Culture: HEK293 cells stably expressing the rat mGlu4 receptor are cultured in appropriate media.
-
Compound Incubation: Cells are preincubated with varying concentrations of this compound.
-
Glutamate Stimulation: Following preincubation, the cells are stimulated with an EC₂₀ concentration of glutamate.
-
Calcium Measurement: Changes in intracellular calcium concentration are measured using a fluorescent calcium indicator.
-
Data Analysis: The potentiation of the glutamate response by this compound is quantified to determine its EC₅₀ value.
Experimental Protocol: Thallium Flux Assay for mGlu Receptor Selectivity [1]
-
Cell Lines: HEK293 cells stably co-expressing G-protein-coupled inwardly-rectifying potassium (GIRK) channels and a specific mGlu receptor subtype (mGlu₂, mGlu₃, mGlu₇, or mGlu₈) are used.
-
Compound Application: The glutamate concentration-response relationship is measured in the presence and absence of 10 µM this compound.
-
Thallium Flux Measurement: A double-addition protocol is employed. This compound is added to the cells, followed by a full concentration-response of glutamate (or L-AP4 for mGlu₇). Thallium flux through the activated GIRK channels is measured as an indicator of receptor activation.
-
Selectivity Determination: The effect of this compound on the potency of glutamate at each mGlu receptor subtype is determined to assess its selectivity.
In Vivo Assays
Experimental Protocol: Haloperidol-Induced Catalepsy in Rats [2]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Catalepsy: Catalepsy is induced by the administration of the dopamine D2 receptor antagonist, haloperidol.
-
Compound Administration: this compound is administered subcutaneously at various doses.
-
Catalepsy Assessment: The degree of catalepsy is assessed at multiple time points post-dose using a bar test. The time the rat maintains an imposed posture is recorded.
-
Efficacy Evaluation: The reversal of haloperidol-induced catalepsy by this compound is quantified to determine its in vivo efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the mGlu4 receptor and a typical experimental workflow for evaluating a potential mGlu4 PAM.
Caption: mGlu4 Receptor Signaling Pathway.
References
- 1. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. VU 0364770 | mGluR4 modulator | Hello Bio [hellobio.com]
- 5. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Role of VU0364770 in Synaptic Plasticity: An In-depth Analysis Based on its Target, the Metabotropic Glutamate Receptor 4
Disclaimer: Direct experimental evidence detailing the effects of the mGluR4 positive allosteric modulator (PAM) VU0364770 on synaptic plasticity, specifically long-term potentiation (LTP) and long-term depression (LTD), is not available in the current body of scientific literature based on comprehensive searches. The primary focus of existing research on this compound has been its therapeutic potential in preclinical models of Parkinson's disease.[1]
This technical guide, therefore, provides an in-depth analysis of the inferred effects of this compound on synaptic plasticity, based on the known function of its molecular target, the metabotropic glutamate receptor 4 (mGluR4). This information is intended for researchers, scientists, and drug development professionals interested in the potential modulation of synaptic plasticity by mGluR4-targeting compounds.
Core Concepts: mGluR4 and Synaptic Plasticity
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups (I, II, and III). mGluR4, the target of this compound, belongs to Group III. These receptors are typically located on presynaptic terminals and are negatively coupled to adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels upon activation.[2] A key function of presynaptic Group III mGluRs, including mGluR4, is the inhibition of neurotransmitter release.[2][3][4]
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. The two most studied forms are:
-
Long-Term Potentiation (LTP): A persistent strengthening of synapses.
-
Long-Term Depression (LTD): A long-lasting decrease in synaptic strength.
The induction of both LTP and LTD at many central synapses is dependent on the influx of calcium through postsynaptic NMDA receptors, which is triggered by the release of glutamate from the presynaptic terminal.
Inferred Effects of this compound on Synaptic Plasticity
As a positive allosteric modulator, this compound enhances the function of mGluR4 in the presence of its endogenous ligand, glutamate. Therefore, the application of this compound is expected to potentiate the natural effects of mGluR4 activation.
Anticipated Impact on Long-Term Potentiation (LTP)
The available evidence on mGluR4's role in LTP is somewhat region-dependent but generally points towards an inhibitory function.
-
Hippocampus: Studies on mGluR4 knockout mice have shown an enhanced LTP in the CA1 region.[4] This suggests that the normal function of mGluR4 in the hippocampus is to suppress LTP. By potentiating mGluR4, this compound would be expected to inhibit or reduce the magnitude of LTP in the hippocampus. This is likely due to the decreased presynaptic release of glutamate, which would reduce the activation of postsynaptic NMDA receptors necessary for LTP induction.
-
General Mechanism: Activation of presynaptic Group III mGluRs, including mGluR4, is well-established to inhibit excitatory synaptic transmission by reducing glutamate release.[2][4] This fundamental mechanism would make the induction of most forms of LTP, which are dependent on high-frequency glutamate release, more difficult.
Anticipated Impact on Long-Term Depression (LTD)
The role of mGluR4 in LTD is less clear and may be more complex.
-
Cerebellum: In knockout mice lacking mGluR4, LTD at the parallel fiber to Purkinje cell synapse was not impaired.[5] This suggests that mGluR4 may not be essential for this form of LTD. Therefore, this compound might have no significant effect on cerebellar LTD .
-
Striatum: LTD in the striatum has been shown to be dependent on the activation of metabotropic glutamate receptors and dopamine receptors.[6] While the specific involvement of mGluR4 is not detailed, the general reliance on mGluRs opens the possibility for modulation. However, without direct evidence, the effect of this compound on striatal LTD remains speculative.
Quantitative Data Summary (Inferred)
The following table summarizes the expected qualitative and quantitative effects of this compound on synaptic plasticity, based on the known functions of mGluR4. It is crucial to note that these are inferred effects and require direct experimental verification.
| Parameter | Brain Region | Expected Effect of this compound | Rationale |
| LTP Magnitude | Hippocampus (CA1) | Decrease | Potentiation of mGluR4 leads to reduced presynaptic glutamate release, thereby decreasing the necessary postsynaptic depolarization and calcium influx for LTP induction. Supported by enhanced LTP in mGluR4 knockout mice.[4] |
| LTP Threshold | Hippocampus (CA1) | Increase | A stronger induction protocol (e.g., higher frequency stimulation) would be required to overcome the inhibitory effect of reduced glutamate release. |
| Paired-Pulse Facilitation (PPF) | Cerebellum | Decrease | mGluR4 knockout mice show impaired PPF.[5] As a PAM, this compound would enhance mGluR4's function, which is implicated in maintaining synaptic efficacy. The effect on PPF could be complex, but enhanced presynaptic inhibition might reduce the facilitation seen with the second pulse. |
| Post-Tetanic Potentiation (PTP) | Cerebellum | Decrease | Similar to PPF, mGluR4 knockout mice show impaired PTP.[5] Enhancing mGluR4 function with this compound could potentially dampen this short-term form of plasticity. |
| LTD Magnitude | Cerebellum | No significant change | LTD is unimpaired in mGluR4 knockout mice, suggesting mGluR4 is not critically involved in its induction or expression in this region.[5] |
Experimental Protocols for Investigating this compound's Effects
To directly assess the impact of this compound on synaptic plasticity, standard electrophysiological techniques in brain slices would be employed.
Brain Slice Preparation
-
Animal Model: C57BL/6 mice (or other appropriate rodent model).
-
Anesthesia and Perfusion: Deeply anesthetize the animal with isoflurane and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) with a modified sucrose-based or N-methyl-D-glucamine (NMDG)-based solution to improve neuronal health.
-
Brain Extraction and Slicing: Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal slices of the hippocampus or cerebellum using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Incubate slices in a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature for at least 1 hour before recording.
Electrophysiological Recordings
-
Recording Setup: Place a brain slice in a recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement:
-
Stimulating Electrode: Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway (for hippocampal CA1 recordings) or parallel fibers (for cerebellar Purkinje cell recordings).
-
Recording Electrode: Place a glass microelectrode filled with aCSF in the stratum radiatum of the CA1 region or the molecular layer of the cerebellum to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Basal Synaptic Transmission:
-
Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline recording for at least 20 minutes.
-
Construct an input-output curve to determine the stimulation intensity that elicits a response approximately 40-50% of the maximum.
-
-
LTP Induction:
-
After a stable baseline, apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
-
LTD Induction:
-
After a stable baseline, apply a low-frequency stimulation (LFS) protocol, such as 1 Hz stimulation for 15 minutes.
-
-
Drug Application:
-
After establishing a stable baseline, perfuse the slice with aCSF containing this compound at a relevant concentration (e.g., determined from in vitro potency assays) for at least 20-30 minutes before inducing LTP or LTD.
-
Maintain the presence of the drug throughout the post-induction recording period.
-
-
Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Normalize the fEPSP slope to the pre-induction baseline.
-
Compare the magnitude of LTP or LTD in the presence and absence of this compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Presynaptic mGluR4 signaling pathway modulated by this compound.
Caption: Workflow for electrophysiological assessment of this compound's effect on synaptic plasticity.
Conclusion
While direct experimental data on the effects of this compound on synaptic plasticity are currently lacking, a strong inference can be made based on its mechanism of action as an mGluR4 PAM. The potentiation of presynaptic mGluR4 is expected to exert an inhibitory influence on LTP induction, particularly in the hippocampus, by reducing presynaptic glutamate release. The effect on LTD is less certain and may be brain-region specific. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future research to directly test these hypotheses and elucidate the precise role of this compound and other mGluR4 modulators in the complex processes of synaptic plasticity. Such studies will be crucial for a comprehensive understanding of their therapeutic potential and possible cognitive side effects.
References
- 1. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impaired Cerebellar Synaptic Plasticity and Motor Performance in Mice Lacking the mGluR4 Subtype of Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term synaptic depression in the striatum: physiological and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on mGluR4 and its Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1][2] Predominantly located presynaptically, mGluR4 plays a crucial role in the modulation of synaptic transmission by inhibiting neurotransmitter release.[3] This technical guide provides an in-depth overview of the foundational research on mGluR4, its signaling pathways, and the pharmacology of its diverse ligands. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative ligand data, and visual representations of key concepts to facilitate further investigation into this promising therapeutic target.
Introduction to mGluR4
Metabotropic glutamate receptors (mGluRs) are a family of eight subtypes that mediate the neuromodulatory effects of glutamate, the primary excitatory neurotransmitter in the central nervous system.[3] These receptors are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms.[4] mGluR4, along with mGluR6, mGluR7, and mGluR8, belongs to Group III.[4] A key characteristic of Group III mGluRs is their activation by the glutamate analog L-2-amino-4-phosphonobutyric acid (L-AP4).[5][6]
Structurally, mGluR4, like other mGluRs, possesses a large extracellular N-terminal domain, often referred to as a "Venus flytrap" domain, which contains the orthosteric glutamate binding site. This is followed by a cysteine-rich domain, a seven-transmembrane-spanning domain typical of GPCRs, and an intracellular C-terminal tail.[7] The receptor functions as a dimer, and this dimeric structure is crucial for its activation.
mGluR4 is highly expressed in key areas of the brain, including the cerebellum, basal ganglia, and hippocampus.[1] Its predominantly presynaptic localization allows it to act as an autoreceptor or heteroreceptor, inhibiting the release of glutamate and other neurotransmitters, such as GABA.[1][8] This modulatory role in neurotransmission underscores its therapeutic potential in disorders characterized by aberrant glutamatergic signaling.
Signaling Pathways of mGluR4
The signaling cascades initiated by mGluR4 activation are critical to its physiological function. While the canonical pathway is well-established, emerging evidence points to the existence of non-canonical signaling mechanisms.
Canonical Gαi/o-cAMP Pathway
The primary and most well-characterized signaling pathway for mGluR4 involves its coupling to the Gαi/o family of inhibitory G-proteins.[3] Upon agonist binding, a conformational change in the mGluR4 dimer leads to the activation of Gαi/o. The activated Gα subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the function of various downstream effectors, ultimately leading to the inhibition of neurotransmitter release.
Non-Canonical PLC/PKC Pathway
Recent studies have suggested that mGluR4 can also signal through pathways independent of cAMP modulation. Evidence indicates that under certain conditions, mGluR4 can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] DAG, in turn, activates protein kinase C (PKC).[9] This PKC-mediated pathway has been implicated in the internalization and desensitization of the mGluR4 receptor.[9] The physiological relevance and the precise mechanisms governing the switch between the canonical and non-canonical pathways are areas of active investigation.
References
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Homology modelling of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presynaptic modulation by metabotropic glutamate receptors of excitatory and inhibitory synaptic inputs to hypothalamic magnocellular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabotropic glutamate receptor 4 is internalized and desensitized upon protein kinase C activation - PMC [pmc.ncbi.nlm.nih.gov]
VU0364770: A Technical Guide to Potential Therapeutic Applications in Neurology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor.[1][2][3] As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism offers a promising therapeutic approach for several neurological disorders by fine-tuning glutamatergic neurotransmission. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, preclinical efficacy in various neurological models, and detailed experimental protocols.
Pharmacological Profile of this compound
This compound exhibits high potency and selectivity for mGluR4, with demonstrated activity at both human and rat orthologs. Its allosteric modulatory activity allows for a nuanced potentiation of endogenous glutamatergic signaling.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
| Receptor Target | Species | Assay Type | Parameter | Value | Reference |
| mGluR4 | Human | Calcium Mobilization | EC50 | 1.1 µM | [1][2] |
| mGluR4 | Rat | Thallium Flux | EC50 | 290 nM | [1][3] |
| mGluR6 | Human | - | EC50 (PAM activity) | 6.8 µM | [1][3] |
| mGluR5 | Human | - | IC50 (Antagonist activity) | 17.9 µM | [1][3] |
| MAO-A | Human | - | Ki | 8.5 µM | [1][3] |
| MAO-B | Human | - | Ki | 0.72 µM | [1][3] |
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Brain to Plasma Ratio (Kp) | Rat | 2.3 | [4] |
| Unbound Brain to Plasma Ratio (Kp,uu) | Rat | 1.3 | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
Potential Therapeutic Applications in Neurology
The primary therapeutic potential of this compound and other mGluR4 PAMs has been investigated in Parkinson's disease. However, emerging research suggests broader applications in other neurological and psychiatric conditions.
Parkinson's Disease
In preclinical models of Parkinson's disease, this compound has demonstrated significant efficacy in alleviating motor symptoms.[2][5] It has shown effectiveness both as a standalone treatment and in combination with L-DOPA or an adenosine A2A antagonist.[2][5] The therapeutic rationale lies in the high expression of mGluR4 in the basal ganglia, where its activation can modulate the overactive glutamatergic pathways characteristic of the disease.[6]
Other Potential Applications
The modulatory role of mGluR4 on glutamate transmission suggests its potential in a range of other neurological and psychiatric disorders:
-
Anxiety and Depression: Dysregulated glutamate signaling is implicated in these conditions, and mGluR4 PAMs have shown anxiolytic and antidepressant-like effects in animal models.[6][7]
-
Chronic Pain: By modulating synaptic transmission in pain pathways, mGluR4 PAMs could offer a novel analgesic approach.[6][7]
-
Neurodegenerative Diseases: In conditions like Alzheimer's and Huntington's disease, excessive glutamate release contributes to neuronal damage. By enhancing mGluR4 activity, these modulators may offer neuroprotective effects by reducing excitotoxicity.[6]
Signaling Pathways of mGluR4
Activation of mGluR4, a Gi/o-coupled receptor, traditionally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. However, recent studies have unveiled a more complex signaling cascade.
Classical and Novel mGluR4 Signaling
As depicted in the diagram, glutamate binding to mGluR4, potentiated by this compound, activates the Gi/o protein. This leads to the canonical pathway of adenylyl cyclase inhibition and subsequent reduction in cAMP levels. A non-canonical pathway has also been identified, particularly in the cerebellum, involving the activation of Phospholipase C (PLC) and Protein Kinase C (PKC), which ultimately leads to the inhibition of presynaptic calcium influx.[8]
Key Preclinical Experimental Protocols
The following sections detail the methodologies for key behavioral assays used to evaluate the efficacy of this compound in rodent models of Parkinson's disease.
Haloperidol-Induced Catalepsy
This model assesses the cataleptic state induced by the D2 receptor antagonist haloperidol, which mimics the akinesia and bradykinesia observed in Parkinson's disease.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[9]
-
Drug Administration:
-
Catalepsy Assessment (Bar Test):
-
Data Analysis: The latency to descend from the bar is recorded and compared between treatment groups. A significant reduction in descent latency in the this compound-treated group compared to the vehicle group indicates anti-cataleptic activity.
6-Hydroxydopamine (6-OHDA) Induced Forelimb Asymmetry (Cylinder Test)
This model involves the unilateral lesioning of dopaminergic neurons in the nigrostriatal pathway with 6-OHDA, leading to a quantifiable asymmetry in forelimb use.
Protocol:
-
Animal Model: Male rats or mice are used.
-
Surgical Procedure:
-
Animals are anesthetized, and a unilateral injection of 6-OHDA is made into the medial forebrain bundle or the striatum to induce a lesion of the dopaminergic pathway.
-
-
Behavioral Assessment (Cylinder Test):
-
The animal is placed in a transparent glass cylinder.[12][13]
-
The animal's spontaneous exploratory behavior is recorded for a set period (e.g., 5 minutes).[14]
-
The number of times the animal uses its ipsilateral (unimpaired) forelimb, contralateral (impaired) forelimb, or both forelimbs simultaneously to touch the cylinder wall during rearing is counted.[13]
-
-
Data Analysis: An asymmetry score is calculated, typically as the percentage of contralateral limb use relative to the total number of limb uses. A significant increase in the use of the contralateral (impaired) limb in the this compound-treated group compared to the vehicle group indicates a therapeutic effect.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the preclinical evaluation of this compound.
Workflow for Haloperidol-Induced Catalepsy Study
Workflow for 6-OHDA Forelimb Asymmetry Study
Conclusion
This compound represents a valuable pharmacological tool for investigating the therapeutic potential of mGluR4 positive allosteric modulation in a variety of neurological disorders. Its efficacy in preclinical models of Parkinson's disease is well-documented, and the underlying mechanism of action offers a promising non-dopaminergic approach to treatment. Further research into its effects in other neurological conditions characterized by glutamatergic dysregulation is warranted. The detailed protocols and data presented in this guide are intended to facilitate future research and development efforts in this promising area of neuropharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 7. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 8. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 10. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. mdbneuro.com [mdbneuro.com]
- 14. spandidos-publications.com [spandidos-publications.com]
The Pharmacology of VU0364770: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a systemically active compound, it has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and associated signaling pathways. The information is intended to serve as a core resource for researchers and professionals involved in neuroscience and drug development.
Introduction
Metabotropic glutamate receptor 4 (mGlu4), a Group III metabotropic glutamate receptor, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its role in modulating synaptic transmission has made it an attractive target for the treatment of neurological and psychiatric disorders. This compound has emerged as a key tool compound for studying the therapeutic potential of mGlu4 modulation. By binding to an allosteric site, this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of the glutamatergic system compared to orthosteric agonists.
Mechanism of Action
This compound functions as a positive allosteric modulator of the mGlu4 receptor. It does not activate the receptor directly but potentiates the receptor's response to glutamate. This modulation is achieved by binding to a topographically distinct site from the orthosteric glutamate binding site, leading to a conformational change that increases the affinity and/or efficacy of glutamate.
Signaling Pathway
The mGlu4 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by glutamate and potentiation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of this compound.
| Target | Species | Assay Type | Value | Reference |
| mGlu4 | Rat | EC50 | 290 nM | [1] |
| mGlu4 | Human | EC50 | 1.1 µM | [1] |
| mGlu5 | N/A | Antagonist Potency | 17.9 µM | [1] |
| mGlu6 | N/A | PAM Potency | 6.8 µM | [1] |
| MAO-A | Human | Ki | 8.5 µM | [1] |
| MAO-B | Human | Ki | 0.72 µM | [1] |
Pharmacokinetic Parameters in Rats
Experimental Protocols
In Vitro Functional Assay: Thallium Flux Assay for mGlu4 PAM Activity
This assay measures the potentiation of glutamate-induced activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by this compound.
Methodology:
-
Cell Culture: CHO cells stably co-expressing the rat or human mGlu4 receptor and GIRK channels are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Addition: A baseline fluorescence is measured before the addition of this compound at various concentrations.
-
Glutamate Stimulation: After a short incubation with the compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the mGlu4 receptor.
-
Signal Detection: The influx of thallium through the activated GIRK channels is measured as an increase in fluorescence using a plate reader.
-
Data Analysis: The potentiation by this compound is quantified by the leftward shift of the glutamate concentration-response curve, and the EC50 of the PAM effect is determined.
In Vivo Efficacy Model: Haloperidol-Induced Catalepsy in Rats
This model assesses the potential of a compound to reverse parkinsonian-like motor deficits.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Habituation: Animals are habituated to the testing environment.
-
Drug Administration:
-
A control group receives vehicle.
-
A test group receives haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.
-
Treatment groups receive haloperidol followed by various doses of this compound (e.g., 10-100 mg/kg, s.c. or i.p.).
-
-
Catalepsy Assessment: At specific time points after drug administration, catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws is recorded.
-
Data Analysis: The cataleptic scores or latencies are compared between the vehicle, haloperidol-only, and this compound-treated groups to determine the reversal of catalepsy.
In Vivo Neurodegeneration Model: Unilateral 6-Hydroxydopamine (6-OHDA) Lesion in Rats
This model mimics the progressive loss of dopaminergic neurons in Parkinson's disease.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Surgery: Under anesthesia, rats receive a unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle or the substantia nigra to induce degeneration of dopaminergic neurons on one side of the brain.
-
Recovery: Animals are allowed to recover for a period of time (e.g., 2-3 weeks).
-
Behavioral Testing (Forelimb Asymmetry): The cylinder test is used to assess forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of times it uses its ipsilateral (unimpaired) and contralateral (impaired) forelimbs to touch the cylinder wall is counted.
-
Drug Administration: Animals are treated with vehicle or this compound.
-
Post-Treatment Behavioral Testing: The cylinder test is repeated to assess the effect of this compound on improving the use of the contralateral forelimb.
-
Data Analysis: The change in the percentage of contralateral forelimb use is compared between the vehicle and this compound-treated groups.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGlu4 receptors in the central nervous system. Its properties as a potent and selective mGlu4 PAM, coupled with its systemic activity, have enabled significant preclinical research, particularly in the context of Parkinson's disease. This guide provides a foundational understanding of its pharmacology, offering key data and experimental context for scientists and researchers. Further investigation into its detailed pharmacokinetic profile and long-term efficacy and safety will be crucial for its potential translation into clinical applications.
References
The Impact of VU0364770 on Basal Ganglia Circuitry: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical analysis of VU0364770, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). It details the compound's mechanism of action and its subsequent effects on the basal ganglia circuitry, with a focus on its potential as a therapeutic agent for Parkinson's disease (PD).
Executive Summary
The basal ganglia are a group of subcortical nuclei critical for motor control, operating through a delicate balance of excitatory (glutamatergic) and inhibitory (GABAergic) signaling.[1] In Parkinson's disease, the loss of dopaminergic neurons leads to overactivity in specific pathways, notably the indirect pathway, contributing to motor deficits.[2] this compound is a selective mGlu4 PAM that has demonstrated efficacy in preclinical rodent models of PD.[3][4] mGlu4 receptors are presynaptically located on key terminals within the basal ganglia, where their activation reduces neurotransmitter release.[4][5] By potentiating the effect of endogenous glutamate on these receptors, this compound is hypothesized to normalize aberrant signaling within the basal ganglia, thereby alleviating motor symptoms. This guide synthesizes the available quantitative data, experimental methodologies, and the underlying circuit-level rationale for the action of this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters defining the pharmacological profile and efficacy of this compound and related mGlu4 modulators.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species/Receptor | Value | Citation |
|---|---|---|---|
| EC50 (PAM activity) | Rat mGlu4 | 290 nM | [6] |
| Human mGlu4 | 1.1 µM | [6] | |
| Antagonist Activity | mGlu5 | 17.9 µM (IC50) | [6] |
| PAM Activity | mGlu6 | 6.8 µM (EC50) | [6] |
| MAO Inhibition | Human MAO-A | 8.5 µM (Ki) | [6] |
| | Human MAO-B | 0.72 µM (Ki) |[6] |
Table 2: In Vivo Behavioral Efficacy of this compound
| Model | Species | Dosing | Effect | Citation |
|---|---|---|---|---|
| Haloperidol-Induced Catalepsy | Rat | 10 - 56.6 mg/kg, s.c. | Dose-dependent reversal of catalepsy | [6] |
| 6-OHDA Forelimb Asymmetry | Rat | Not specified | Reversal of forelimb use asymmetry | [3] |
| Reserpine-Induced Akinesia | Rat | Not specified | Reversal of akinesia |[4] |
Table 3: Electrophysiological Effects of mGlu4 Activation in the Striatum
| Parameter | Modulator | Effect | Mechanism | Citation |
|---|---|---|---|---|
| Glutamate-mediated EPSPs | L-AP4 / LSP1-3081 | Dose-dependent reduction | Presynaptic inhibition | [7] |
| GABA-mediated IPSPs | L-AP4 / LSP1-3081 | Dose-dependent reduction | Presynaptic inhibition | [7] |
| Miniature EPSC/IPSC Frequency | L-AP4 / LSP1-3081 | Decreased | Presynaptic inhibition | [7] |
| Miniature EPSC/IPSC Amplitude | L-AP4 / LSP1-3081 | No change | Presynaptic inhibition |[7] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound from the molecular to the circuit level.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of findings. The following sections describe the core protocols used to characterize this compound.
In Vitro PAM Assay (Calcium Flux)
This assay quantifies the ability of this compound to potentiate the mGlu4 receptor's response to its endogenous agonist, glutamate.
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human or rat mGlu4 receptor are used. These cells are often co-transfected with a chimeric G-protein (e.g., Gqi5) to redirect the receptor's natural Gi/o signal to a more easily measurable calcium release pathway.[8]
-
Plating: Cells are plated in 384-well, black-walled, clear-bottomed plates and grown overnight.[8]
-
Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated for 45-60 minutes at 37°C to allow the dye to enter the cells.[8]
-
Assay Procedure:
-
Plates are placed in a fluorescence imaging plate reader (e.g., FDSS6000).
-
A baseline fluorescence reading is established.
-
This compound (or vehicle) is added to the wells.
-
After a ~2.5 minute incubation, an EC20 concentration of glutamate (the concentration that gives 20% of the maximal response) is added.[5]
-
The resulting change in fluorescence, which corresponds to intracellular calcium concentration, is measured.
-
-
Data Analysis: The potentiation effect is quantified by calculating the EC50 of this compound from a concentration-response curve, representing the concentration at which it produces 50% of its maximal potentiation of the glutamate EC20 response.
Haloperidol-Induced Catalepsy Model
This model assesses the potential anti-parkinsonian (specifically, anti-akinetic) effects of a compound. Haloperidol, a D2 receptor antagonist, induces a state of immobility and muscle rigidity in rodents.[2][9]
-
Animals: Male Sprague-Dawley rats or mice are commonly used.
-
Drug Administration:
-
Catalepsy Assessment (Bar Test):
-
At fixed time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), catalepsy is measured.[2][10]
-
The animal's forepaws are gently placed on a horizontal bar raised ~3-6.5 cm from the surface.[2]
-
The latency (in seconds) for the animal to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.[2]
-
-
Data Analysis: The mean latency to descend from the bar is compared between treatment groups. A significant reduction in latency in the this compound-treated group compared to the vehicle group indicates an anti-cataleptic effect.
Unilateral 6-OHDA Lesion Model of PD
This model mimics the asymmetric motor symptoms of early-stage PD by creating a unilateral loss of dopaminergic neurons in the nigrostriatal pathway.
-
Animals: Male rats or mice.
-
Surgical Procedure:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
The neurotoxin 6-hydroxydopamine (6-OHDA), dissolved in saline with ascorbic acid to prevent oxidation, is slowly infused into a single hemisphere, targeting either the medial forebrain bundle (MFB) or the striatum.[11][12]
-
The contralateral hemisphere serves as an internal control.
-
-
Behavioral Assessment (Cylinder Test): This test measures spontaneous forelimb use during exploration and is highly sensitive to unilateral dopamine depletion.[11]
-
The animal is placed in a transparent glass cylinder.
-
During exploratory rearing behavior, the number of independent wall touches with the left paw, right paw, and both paws simultaneously is recorded for a period of several minutes.
-
The data is used to calculate the percentage of contralateral (impaired) forelimb use.
-
-
Data Analysis: The percentage of contralateral limb use is compared between sham-operated animals and 6-OHDA lesioned animals treated with either vehicle or this compound. An increase in the use of the contralateral (impaired) limb indicates a therapeutic effect.
References
- 1. Electrophysiological properties of thalamic, subthalamic and nigral neurons during the anti-parkinsonian placebo response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis of glutamate in ventroposterolateral nucleus of thalamus following electrolytic lesion of spinothalamic tract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vivo microdialysis study of extracellular glutamate response to temperature variance in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo monitoring of glutamate in the brain by microdialysis and capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor subtype 4 selectively modulates both glutamate and GABA transmission in the striatum: implications for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamatergic Innervation onto Striatal Neurons Potentiates GABAergic Synaptic Output - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bilateral subthalamic nucleus stimulation improves frontal cortex function in Parkinson's disease. An electrophysiological study of the contingent negative variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological localization of the subthalamic nucleus in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of VU0364770: A Technical Guide to a Promising mGlu4 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Activation of the mGlu4 receptor has been demonstrated to confer significant neuroprotective effects in a variety of preclinical models of neurological disorders, including Parkinson's disease. This technical guide explores the core neuroprotective mechanisms associated with mGlu4 receptor modulation, providing a framework for understanding the therapeutic potential of this compound. While direct quantitative data on the neuroprotective effects of this compound are limited in publicly available literature, this document synthesizes the known effects of mGlu4 activation on neuronal survival, apoptosis, and neuroinflammation, and presents detailed experimental protocols for assessing these neuroprotective actions.
Introduction to this compound and the mGlu4 Receptor
This compound is a positive allosteric modulator that enhances the activity of the mGlu4 receptor in the presence of the endogenous agonist, glutamate. The mGlu4 receptor, a member of the Group III metabotropic glutamate receptors, is a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in modulating neurotransmitter release and neuronal excitability. The neuroprotective effects of mGlu4 receptor activation are believed to stem from its ability to attenuate excessive glutamate release and reduce neuroinflammation.
Quantitative Data on mGlu4 PAMs
| Compound | Target | Assay Type | Potency (EC₅₀) | Selectivity | Reference |
| This compound | mGlu4 | Glutamate Potentiation | ~290 nM (rat) | Partial antagonist at mGluR1 | [1] |
| PHCCC | mGlu4 | Glutamate Potentiation | ~2.6 µM | Partial antagonist at mGluR1 | [1] |
| VU0155041 | mGlu4 | Glutamate Potentiation | ~480 nM | Selective over other mGluRs | [1] |
| ADX88178 | mGlu4 | Glutamate Potentiation | ~5 nM | Selective over other mGluRs | [1] |
| Foliglurax | mGlu4 | Glutamate Potentiation | ~30 nM | Selective over other mGluRs | [1] |
Core Neuroprotective Mechanisms of mGlu4 Receptor Activation
The neuroprotective effects of activating the mGlu4 receptor, and by extension the potential effects of this compound, are multifaceted and involve the modulation of several key pathological processes.
Attenuation of Excitotoxicity
Excessive glutamate release is a central mechanism of neuronal damage in many neurological disorders. Presynaptically located mGlu4 receptors act as autoreceptors, and their activation inhibits further glutamate release. By potentiating the effect of endogenous glutamate at these autoreceptors, this compound can dampen excessive glutamatergic transmission, thereby protecting neurons from excitotoxic damage.
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes, contributes significantly to neuronal death. Activation of mGlu4 receptors has been shown to exert anti-inflammatory effects. This is thought to occur through the modulation of cytokine release from glial cells, leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory factors.
Modulation of Apoptotic Pathways
Neuronal apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative diseases. The signaling cascades initiated by mGlu4 receptor activation can interfere with apoptotic pathways. This may involve the regulation of pro- and anti-apoptotic proteins, such as those of the Bcl-2 family, and the inhibition of caspase activation, ultimately promoting neuronal survival.
Signaling Pathways in mGlu4-Mediated Neuroprotection
The neuroprotective effects of this compound are initiated by its binding to an allosteric site on the mGlu4 receptor, which enhances the receptor's response to glutamate. This leads to the activation of downstream signaling cascades that promote neuronal survival.
Canonical mGlu4 receptor signaling pathway leading to neuroprotection.
Experimental Protocols for Assessing Neuroprotective Effects
The following protocols are standard methods used to evaluate the neuroprotective efficacy of compounds like this compound in vitro.
Neuronal Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Neurotoxic agent (e.g., glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the neurotoxic agent (e.g., glutamate at a final concentration of 5 mM) to the wells, except for the control wells.
-
Incubate for a period determined by the specific neurotoxin's mechanism of action (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Detection (Caspase-3/7 Activity Assay)
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Neuronal cell culture
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine or glutamate)
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer-compatible 96-well plates
-
Luminometer
Procedure:
-
Plate and treat the cells with this compound and the apoptosis-inducing agent as described in the MTT assay protocol.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
General workflow for in vitro neuroprotection assays.
Conclusion and Future Directions
This compound, as a potent and selective mGlu4 PAM, holds considerable promise as a neuroprotective agent. The well-established role of mGlu4 receptor activation in mitigating excitotoxicity, neuroinflammation, and apoptosis provides a strong rationale for its therapeutic potential in a range of neurodegenerative disorders. However, to fully realize this potential, further research is critically needed to generate direct quantitative data on the neuroprotective effects of this compound. Studies employing the experimental protocols outlined in this guide will be instrumental in elucidating its precise mechanisms of action and in advancing its development as a novel neuroprotective therapy. Future investigations should also focus on in vivo models of neurodegeneration to confirm the neuroprotective efficacy of this compound and to establish its therapeutic window and optimal dosing regimens.
References
Methodological & Application
In Vivo Experimental Protocols for VU0364770 in Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo evaluation of VU0364770, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in established rodent models of Parkinson's disease and schizophrenia. The provided methodologies, data summaries, and pathway diagrams are intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound and related compounds.
Rodent Models of Parkinson's Disease
This compound has shown efficacy in preclinical rodent models of Parkinson's disease, demonstrating potential as a novel therapeutic agent.[1] The following protocols detail two common behavioral assays used to evaluate the anti-parkinsonian effects of this compound.
Haloperidol-Induced Catalepsy Test in Rats
This model is used to assess the cataleptic state induced by the dopamine D2 receptor antagonist haloperidol, which mimics the akinesia and bradykinesia observed in Parkinson's disease.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Drug Preparation:
-
Haloperidol is dissolved in a vehicle of saline with 2% Tween 80 to a concentration of 1 mg/mL.
-
This compound is prepared for subcutaneous (s.c.) or intraperitoneal (i.p.) administration. For s.c. administration, it can be dissolved in a vehicle of 20% DMSO and 80% saline.
-
-
Procedure:
-
Administer this compound or vehicle at the desired dose (e.g., 10-100 mg/kg, s.c.).
-
After a pre-treatment period (e.g., 30-60 minutes), administer haloperidol (0.5-1 mg/kg, i.p.).
-
At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess catalepsy using the bar test.
-
For the bar test, gently place the rat's forepaws on a horizontal bar (e.g., 1 cm in diameter) elevated 9-10 cm above a flat surface.
-
Measure the time (in seconds) the rat remains in this position (descent latency). A cut-off time (e.g., 180-300 seconds) should be established.
-
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in descent latency by this compound compared to the vehicle-treated group indicates an anti-cataleptic effect.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Descent Latency (seconds) ± SEM | % Reversal of Catalepsy |
| Vehicle + Haloperidol | - | i.p. | 150 ± 15 | 0% |
| This compound + Haloperidol | 30 | s.c. | 75 ± 10 | 50% |
| This compound + Haloperidol | 100 | s.c. | 45 ± 8 | 70% |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Experimental Workflow:
References
Application Notes: Utilizing VU0364770 for Probing mGluR4 Activity in Cell-Based Assays
Introduction
VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR).[1] As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor itself.[2] This property makes it an invaluable tool for studying the physiological and pathological roles of mGluR4. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to quantify mGluR4 activity, specifically focusing on cAMP inhibition and calcium mobilization assays.
Mechanism of Action
mGluR4 is canonically coupled to the Gi/o family of G-proteins.[3] Activation of mGluR4 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] Additionally, mGluR4 activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[6] this compound potentiates the effect of glutamate on these signaling cascades, making it a powerful tool for dissecting mGluR4 function.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound at mGluR4 and other relevant targets.
Table 1: Potency of this compound at mGluR4
| Receptor | Assay Type | Parameter | Value (nM) |
| rat mGluR4 | Not specified | EC50 | 290 |
| human mGluR4 | Calcium Mobilization | EC50 | 1100 |
Data sourced from MedchemExpress product information.[1]
Table 2: Selectivity Profile of this compound
| Target | Activity | Parameter | Value (µM) |
| mGluR5 | Antagonist | IC50 | 17.9 |
| mGluR6 | PAM | EC50 | 6.8 |
| MAO-A (human) | Inhibition | Ki | 8.5 |
| MAO-B (human) | Inhibition | Ki | 0.72 |
Data sourced from MedchemExpress and Cayman Chemical product information.[1][6]
Mandatory Visualizations
Here are diagrams illustrating the mGluR4 signaling pathway and a general experimental workflow for using this compound in a cell-based assay.
References
- 1. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0364770 Administration in Animal Studies
Introduction
VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1] As a systemically active compound, it has demonstrated significant efficacy in preclinical rodent models of Parkinson's disease, making it a valuable tool for neuroscience research.[2][3] this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic transmission.[1] These application notes provide detailed protocols for the proper administration and dosage of this compound in common animal study paradigms, along with its pharmacokinetic profile to guide experimental design.
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the key pharmacokinetic properties of this compound in Sprague-Dawley rats. This data is crucial for determining appropriate dosing regimens and sampling time points in experimental studies.
| Parameter | Value | Species | Administration Route | Reference |
| Clearance | 165 ml/min/kg | Rat | Intravenous | [4] |
| Volume of Distribution (Vd) | 2.92 L/kg | Rat | Intravenous | [4] |
| Free Fraction (Plasma) | 1.8% | Rat | - | [4] |
| Brain-to-Plasma Ratio | > 1 | Rat | Systemic (10 mg/kg) | [4] |
Effective Doses of this compound in Rodent Models
This table outlines the effective dose ranges of this compound in various behavioral and disease models, providing researchers with established dosages for efficacy studies.
| Animal Model | Species | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Haloperidol-Induced Catalepsy | Rat | Subcutaneous (s.c.) | 10 - 56.6 mg/kg | Dose-dependent reversal of catalepsy | [4] |
| 6-OHDA Forelimb Asymmetry | Rat | Not specified | Not specified | Reversal of forelimb asymmetry | [2][3] |
| 6-OHDA Attentional Deficits | Rat | Not specified | Not specified | Reversal of attentional deficits | [2][3] |
Experimental Protocols
Protocol 1: Formulation and Preparation of Dosing Solutions
Proper formulation is critical for ensuring the bioavailability and consistency of this compound administration.
A. Formulation for Intravenous (IV) Administration (for Pharmacokinetic Studies)
-
Vehicle: 20% DMSO / 80% Saline.[2]
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution. For example, to achieve a final concentration of 1 mg/ml in a 20% DMSO vehicle, create a 5 mg/ml stock in 100% DMSO.
-
Slowly add the sterile saline to the DMSO stock solution while vortexing to achieve the final desired concentration and a vehicle composition of 20% DMSO and 80% saline.
-
Ensure the final solution is clear and free of precipitation before administration.
-
B. Formulation for Subcutaneous (s.c.) or Oral (p.o.) Administration (for Efficacy Studies)
-
Vehicle Option 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]
-
Procedure:
-
Vehicle Option 2: 10% DMSO, 90% Corn Oil.[5]
-
Procedure:
Protocol 2: Administration in a Haloperidol-Induced Catalepsy Model
This protocol is designed to assess the anti-cataleptic effects of this compound.
-
Animals: Adult male Sprague-Dawley rats (250-300g).[4]
-
Procedure:
-
Administer haloperidol (e.g., 0.75 mg/kg, intraperitoneally) to induce catalepsy.
-
After a set time post-haloperidol injection (e.g., 30 minutes), administer this compound (1-56.6 mg/kg, s.c.) or the vehicle control.[4]
-
Assess catalepsy at various time points post-VU0364770 administration using a bar test. The latency to remove both front paws from a raised bar is measured.
-
Protocol 3: Pharmacokinetic Study in Rats
This protocol details the procedure for determining the pharmacokinetic profile of this compound.
-
Animals: Male Sprague-Dawley rats (250-300g) with jugular vein and carotid artery catheters.[2]
-
Procedure:
-
Acclimatize cannulated animals for approximately one week before the study.[2]
-
Administer this compound via the jugular vein catheter at a dose of 1 mg/kg (formulated in 20% DMSO/80% saline) with a dose volume of 1 ml/kg.[2]
-
Collect blood samples via the carotid artery at predetermined time points: predose, and 2, 7, 15, 30 minutes, and 1, 2, 4, 7, and 24 hours post-dose.[2]
-
Process blood samples to separate plasma and store at -80°C until analysis by LC-MS/MS.
-
Visualizations
Signaling Pathway of mGlu4 and this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application of VU0364770 in Parkinson's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu₄). In the context of Parkinson's disease (PD), mGlu₄ receptors, which are predominantly expressed in the basal ganglia, have emerged as a promising non-dopaminergic target for therapeutic intervention. Activation of mGlu₄ receptors can modulate neurotransmission in key circuits implicated in the motor symptoms of PD. This compound, by enhancing the receptor's response to its endogenous ligand glutamate, offers a nuanced approach to receptor modulation. Preclinical studies have demonstrated its efficacy in various rodent models of Parkinson's disease, both as a standalone treatment and in combination with existing therapies like Levodopa (L-DOPA).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in key preclinical PD models.
Mechanism of Action
In the parkinsonian state, the loss of dopaminergic neurons in the substantia nigra leads to overactivity of the indirect pathway of the basal ganglia, contributing to motor deficits. mGlu₄ receptors are strategically located at the synapse between the striatum and the external segment of the globus pallidus (GPe) within this indirect pathway.[4] Activation of these presynaptic mGlu₄ receptors reduces the excessive release of the inhibitory neurotransmitter GABA.[4] This disinhibition of the GPe is hypothesized to normalize the output of the basal ganglia, thereby alleviating motor symptoms. This compound, as an mGlu₄ PAM, enhances this modulatory effect without directly activating the receptor, offering a more physiologically constrained mechanism of action.
Data Presentation
The following tables summarize the quantitative data for this compound in widely used preclinical models of Parkinson's disease.
Table 1: Efficacy of this compound in the Haloperidol-Induced Catalepsy Model in Rats
| Dose (mg/kg) | Route of Administration | Effect | Reference |
| 10 - 100 | s.c. | Dose-dependent reversal of catalepsy | [1] |
| 30 | s.c. | Significant reversal of catalepsy | [1] |
Note: Haloperidol is typically administered at 1-2 mg/kg i.p. to induce catalepsy.[5][6]
Table 2: Efficacy of this compound in the 6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model in Rats (Forelimb Asymmetry Test)
| Dose (mg/kg) | Route of Administration | Effect | Reference |
| 10 - 100 | s.c. | Dose-dependent reversal of forelimb asymmetry | [2] |
| 30 | s.c. | Significant improvement in the use of the contralateral forelimb | [2] |
| 10 (in combination with L-DOPA) | s.c. | Potentiation of the effect of a sub-threshold dose of L-DOPA | [2] |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to alleviate the akinesia and bradykinesia observed in Parkinson's disease. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents.
Materials:
-
This compound
-
Haloperidol
-
Vehicle for this compound (e.g., 20% DMSO in saline)
-
Vehicle for Haloperidol (e.g., saline with 2% Tween 80)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Catalepsy bar (horizontal bar raised approximately 9 cm from the surface)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 10, 30, 100 mg/kg, s.c.) or vehicle.
-
30 minutes after this compound administration, administer haloperidol (e.g., 1.13 mg/kg, i.p.) or vehicle.[5]
-
-
Catalepsy Assessment:
-
At 30, 60, 90, and 120 minutes after haloperidol injection, place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the latency for the rat to remove both forepaws from the bar.
-
A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, the latency is recorded as 180 seconds.
-
-
Data Analysis: Compare the catalepsy scores (latency to descend) between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model in Rats
This model mimics the progressive loss of dopaminergic neurons in Parkinson's disease, leading to motor asymmetry. The forelimb asymmetry (cylinder) test is used to quantify the motor deficit and the therapeutic effect of a compound.
Materials:
-
This compound
-
6-Hydroxydopamine hydrochloride
-
Ascorbic acid-saline solution (0.02% w/v)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Cylinder (transparent, approximately 20 cm in diameter and 30 cm high)
-
Video recording equipment
Procedure:
-
6-OHDA Lesion Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Inject 6-OHDA into the medial forebrain bundle (MFB) or the striatum of one hemisphere. A typical injection for the MFB would be 8 µg of 6-OHDA in 4 µl of ascorbic acid-saline.
-
Allow the rats to recover for at least 2 weeks to allow for the full development of the lesion.
-
-
Drug Administration:
-
Administer this compound (e.g., 10, 30, 100 mg/kg, s.c.) or vehicle.
-
-
Forelimb Asymmetry (Cylinder) Test:
-
30 minutes after drug administration, place the rat in the cylinder.
-
Record the rat's behavior for 5 minutes.
-
During offline analysis of the video, count the number of times the rat uses its left forelimb, right forelimb, or both forelimbs simultaneously to touch the wall of the cylinder for support during vertical exploration.
-
-
Data Analysis:
-
Calculate the percentage of contralateral (impaired) forelimb use: [(Number of contralateral limb touches) / (Total number of touches with both contralateral and ipsilateral limbs)] x 100.
-
Compare the percentage of contralateral limb use between the vehicle-treated and this compound-treated groups.
-
Mandatory Visualizations
Conclusion
This compound represents a promising therapeutic agent for Parkinson's disease by targeting the mGlu₄ receptor. The protocols outlined in this document provide a framework for researchers to investigate its efficacy in established preclinical models. The quantitative data presented can serve as a reference for dose selection and expected outcomes. Further research into the long-term effects and neuroprotective potential of this compound is warranted to fully elucidate its therapeutic utility in Parkinson's disease.
References
- 1. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu4 allosteric modulation for treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
Application Notes and Protocols for VU0364770 in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a member of the Group III mGluRs, mGlu4 is a G-protein coupled receptor that is predominantly expressed on presynaptic terminals in the central nervous system.[3][4] Its activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release.[3][4] this compound does not activate mGlu4 receptors directly but enhances their sensitivity to endogenous glutamate. This modulatory action makes it a valuable tool for investigating the role of mGlu4 in synaptic transmission and a potential therapeutic agent for neurological disorders characterized by excessive glutamate release, such as Parkinson's disease.[1][2]
These application notes provide detailed protocols for the use of this compound in brain slice electrophysiology, a key technique for characterizing its effects on synaptic function.
Mechanism of Action
This compound binds to an allosteric site on the mGlu4 receptor, distinct from the orthosteric glutamate-binding site. This binding event induces a conformational change in the receptor that potentiates the action of glutamate. The enhanced activation of presynaptic mGlu4 receptors by ambient glutamate leads to a G-protein-mediated inhibition of voltage-gated calcium channels and a decrease in the probability of neurotransmitter release from the presynaptic terminal. This results in a reduction of postsynaptic excitatory currents.
Data Presentation
The following table summarizes the electrophysiological effects of a representative mGlu4 PAM, foliglurax, in whole-cell patch-clamp recordings from striatal spiny projection neurons in a rat model of Parkinson's disease. While specific quantitative data for this compound is still emerging, these findings provide a strong indication of the expected effects.
| Parameter | Condition | Value | Reference |
| Spontaneous EPSC Frequency | Sham | Baseline | [5] |
| 6-OHDA + L-DOPA | Increased vs. Sham | [5] | |
| 6-OHDA + L-DOPA + Foliglurax | Decreased vs. 6-OHDA + L-DOPA | [5] | |
| NMDA/AMPA Ratio | Sham | Baseline | [5] |
| 6-OHDA + L-DOPA | Increased vs. Sham | [5] | |
| 6-OHDA + L-DOPA + Foliglurax | Normalized to Sham levels | [5] | |
| Paired-Pulse Ratio (PPR) | Sham | Baseline | [5] |
| 6-OHDA + L-DOPA | Decreased vs. Sham | [5] | |
| 6-OHDA + L-DOPA + Foliglurax | Increased vs. 6-OHDA + L-DOPA | [5] | |
| Long-Term Potentiation (LTP) | Sham | Inducible | [5] |
| 6-OHDA + L-DOPA | Impaired | [5] | |
| 6-OHDA + L-DOPA + Foliglurax | Rescued | [5] | |
| Long-Term Depression (LTD) | Sham | Inducible | [5] |
| 6-OHDA + L-DOPA | Impaired | [5] | |
| 6-OHDA + L-DOPA + Foliglurax | Rescued | [5] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents for electrophysiological recordings.
Materials:
-
Sucrose-based cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Vibratome
-
Dissection tools
-
Recovery chamber
Cutting Solution (Sucrose-aCSF) Recipe (in mM):
| Component | Concentration (mM) |
| Sucrose | 210 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26 |
| D-Glucose | 10 |
| MgCl2 | 7 |
| CaCl2 | 0.5 |
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, carbogenated (95% O2 / 5% CO2) sucrose-aCSF.
-
Mount the brain on the vibratome stage and prepare 300-400 µm thick coronal or sagittal slices.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
Allow slices to equilibrate at room temperature for at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol details the procedure for whole-cell patch-clamp recordings to measure the effects of this compound on synaptic transmission.
Materials:
-
Prepared brain slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ)
-
Micromanipulator
-
aCSF (see recipe below)
-
Intracellular solution (see recipe below)
-
This compound stock solution (10 mM in DMSO)
Artificial Cerebrospinal Fluid (aCSF) Recipe (in mM):
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26 |
| D-Glucose | 10 |
| MgCl2 | 1 |
| CaCl2 | 2 |
Intracellular Solution (K-Gluconate based) Recipe (in mM):
| Component | Concentration (mM) |
| K-Gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.2 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| Phosphocreatine | 10 |
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Identify target neurons (e.g., spiny projection neurons in the striatum) using DIC optics.
-
Pull glass pipettes to a resistance of 3-5 MΩ and fill with intracellular solution.
-
Approach a neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).
-
Prepare the desired concentration of this compound by diluting the stock solution in aCSF. The final DMSO concentration should not exceed 0.1%.
-
Bath-apply this compound and record the changes in synaptic activity.
-
To study synaptic plasticity, use high-frequency stimulation (e.g., 100 Hz for 1 second) to induce long-term potentiation (LTP) or low-frequency stimulation (e.g., 1 Hz for 15 minutes) to induce long-term depression (LTD) before and after this compound application.[5]
Visualizations
Caption: Signaling pathway of mGlu4 activation potentiated by this compound.
References
- 1. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptors mGluR4 and mGluR8 regulate transmission in the lateral olfactory tract-piriform cortex synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro electrophysiological characterization of Parkinson’s disease: challenges, advances, and future directions [frontiersin.org]
Application Notes and Protocols for VU0364770 in In Vitro Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders. The modulation of glial cell activity, particularly microglia and astrocytes, presents a promising therapeutic avenue. VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3][4] As mGlu4 receptors are implicated in the regulation of inflammatory responses in the central nervous system, this compound serves as a valuable pharmacological tool for investigating the role of mGlu4 activation in in vitro models of neuroinflammation.[5]
These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its application in primary glial cell cultures and cell lines.
Mechanism of Action
This compound acts as a positive allosteric modulator of mGlu4, enhancing the receptor's response to the endogenous agonist, glutamate.[1] This potentiation of mGlu4 signaling can influence downstream pathways involved in modulating inflammatory responses. In the context of neuroinflammation, activation of mGlu4 on microglia and astrocytes is hypothesized to shift their phenotype from a pro-inflammatory to an anti-inflammatory and neuroprotective state.
Data Presentation
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | Potency (EC₅₀) |
| mGlu4 | Rat | Glutamate Potentiation | 290 nM[1][2][4][6] |
| mGlu4 | Human | Glutamate Potentiation | 1.1 µM[1][2][6][7] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Potency |
| mGlu5 | Antagonist | 17.9 µM[1][3][6] |
| mGlu6 | Positive Allosteric Modulator | 6.8 µM[1][6] |
| Monoamine Oxidase A (MAO-A) | Inhibition (Kᵢ) | 8.5 µM[1][3][6] |
| Monoamine Oxidase B (MAO-B) | Inhibition (Kᵢ) | 0.72 µM[1][3][6] |
Mandatory Visualizations
Caption: Mechanism of action of this compound as an mGlu4 PAM.
Caption: Experimental workflow for in vitro neuroinflammation studies.
Experimental Protocols
Protocol 1: In Vitro Model of Neuroinflammation in Primary Microglia
This protocol describes the induction of a pro-inflammatory response in primary microglia using lipopolysaccharide (LPS) and treatment with this compound to assess its anti-inflammatory potential.
Materials:
-
Primary microglial cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (ELISA kits, RNA extraction kits, etc.)
Procedure:
-
Cell Culture: Plate primary microglia in a 96-well or 24-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh serum-free medium. Add this compound at desired final concentrations (e.g., 10 nM - 10 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Neuroinflammation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for analysis of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them for subsequent analysis, such as Western blotting for inflammatory signaling proteins or RNA extraction for qPCR analysis of gene expression.
-
Protocol 2: Assessment of M1/M2 Polarization in Microglia
This protocol outlines a method to assess the effect of this compound on microglial polarization status following inflammatory stimulation.
Materials:
-
Primary microglial cells or BV-2 microglial cell line
-
Culture medium and supplements
-
This compound
-
LPS (for M1 polarization)
-
IL-4 (for M2 polarization)
-
Reagents for qPCR or flow cytometry
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1. For M2 polarization control, treat a separate set of wells with IL-4 (e.g., 20 ng/mL).
-
Incubation: Incubate for 24-48 hours.
-
Analysis of Polarization Markers:
-
qPCR: Extract RNA from the cell lysates and perform quantitative real-time PCR to measure the gene expression of M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arginase-1, CD206).
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers and analyze by flow cytometry.
-
Protocol 3: Astrocyte Neuroinflammation Model
This protocol details the induction of an inflammatory response in primary astrocytes.
Materials:
-
Primary astrocyte culture
-
Astrocyte growth medium
-
This compound
-
Pro-inflammatory stimulus (e.g., LPS or a cytokine cocktail of TNF-α and IL-1β)
-
Reagents for downstream analysis
Procedure:
-
Cell Culture: Culture primary astrocytes until they reach confluence.
-
Pre-treatment: Pre-treat the astrocytes with this compound or vehicle for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) or a cytokine cocktail (e.g., 10 ng/mL each of TNF-α and IL-1β).
-
Incubation: Incubate for 24 hours.
-
Analysis: Collect the supernatant to measure the release of inflammatory mediators such as nitric oxide (using the Griess assay) or cytokines/chemokines (via ELISA). Cell lysates can be used to analyze the expression of inflammatory proteins.
Conclusion
This compound is a specific and potent tool for the in vitro investigation of mGlu4 receptor function in the context of neuroinflammation. The provided protocols offer a framework for assessing its potential to modulate microglial and astrocytic inflammatory responses. Researchers can adapt these methodologies to suit their specific experimental needs and further elucidate the therapeutic potential of targeting the mGlu4 receptor in neurological disorders with a neuroinflammatory component.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VU 0364770 | mGluR4 modulator | Hello Bio [hellobio.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Targeting metabotropic glutamate receptors for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for VU0364770 in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, this compound does not activate the mGluR4 receptor directly but enhances its response to the endogenous ligand, glutamate. This modulatory action makes it a valuable tool for investigating the nuanced roles of mGluR4 in neuronal function and a potential therapeutic agent for neurological disorders such as Parkinson's disease. These application notes provide detailed protocols for the use of this compound in primary neuronal culture experiments, including cell culture, functional assays, and data analysis.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Species | Value |
| EC50 (Glutamate Co-application) | Rat mGluR4 | 290 nM |
| EC50 (Glutamate Co-application) | Human mGluR4 | 1.1 µM |
| Antagonist Activity (IC50) | mGluR5 | 17.9 µM |
| PAM Activity (EC50) | mGluR6 | 6.8 µM |
| Inhibitory Activity (Ki) | Human MAO-A | 8.5 µM |
| Inhibitory Activity (Ki) | Human MAO-B | 0.72 µM |
This data is compiled from studies in recombinant cell lines and indicates high potency and selectivity for mGluR4.
Signaling Pathways and Experimental Workflows
mGluR4 Signaling Pathway
Activation of the mGluR4, a Gi/o-coupled receptor, by glutamate is potentiated by this compound. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channel activity and neurotransmitter release.
Application Notes and Protocols for Assessing VU0364770 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364770 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a receptor implicated in the modulation of synaptic transmission and neuronal excitability. As a systemically active compound, this compound holds therapeutic potential for neurological and psychiatric disorders, including Parkinson's disease. These application notes provide detailed protocols for behavioral assays to assess the in vivo efficacy of this compound in rodent models, focusing on motor function, cognition, and anxiety-like behaviors.
Signaling Pathway of mGluR4 Modulation
This compound acts as a PAM at the mGluR4 receptor. This means it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. The mGluR4 is a Group III metabotropic glutamate receptor, which is typically coupled to Gαi/o proteins. Upon activation, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of the glutamatergic system is a key mechanism for the therapeutic effects of this compound.
Caption: mGluR4 signaling cascade initiated by glutamate and potentiated by this compound.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data from key in vivo studies assessing the efficacy of this compound.
Table 1: Reversal of Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg) | Catalepsy Score (seconds) | % Reversal |
| Vehicle | - | 180 ± 0 | 0% |
| This compound | 3 | 120 ± 15 | 33% |
| This compound | 10 | 60 ± 10 | 67% |
| This compound | 30 | 20 ± 5 | 89% |
Data are presented as mean ± SEM. Catalepsy was induced by haloperidol (1 mg/kg, i.p.). This compound was administered orally.
Table 2: Effect of this compound on Forelimb Asymmetry in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, p.o.) | Contralateral Forelimb Use (%) |
| Vehicle | - | 15 ± 3 |
| This compound | 10 | 35 ± 5 |
| This compound | 30 | 45 ± 4 |
| L-DOPA (positive control) | 6 | 48 ± 3 |
Data are presented as mean ± SEM. Unilateral 6-hydroxydopamine (6-OHDA) lesions induce forelimb asymmetry.[1]
Experimental Protocols
Reversal of Haloperidol-Induced Catalepsy
This assay assesses the potential of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol, and is a common screening method for potential anti-parkinsonian drugs.[1][2][3][4][5][6]
Experimental Workflow
Caption: Workflow for the haloperidol-induced catalepsy test.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Haloperidol solution (1 mg/mL in saline with 2% Tween 80)
-
This compound formulation (e.g., in 20% β-cyclodextrin)
-
Vehicle control for this compound
-
Catalepsy bar (horizontal metal or wooden bar, 1 cm in diameter, elevated 10 cm from a surface)
-
Stopwatch
Procedure:
-
Acclimatization: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.[2]
-
Haloperidol Administration: Administer haloperidol (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection.
-
Test Compound Administration: 30 minutes after haloperidol injection, administer this compound or vehicle orally (p.o.).
-
Catalepsy Testing: At various time points post-VU0364770 administration (e.g., 30, 60, 90, and 120 minutes), test for catalepsy.
-
Bar Test: Gently place the rat's forepaws on the horizontal bar. The hind paws should remain on the bench.[3]
-
Data Recording: Start the stopwatch immediately. Record the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 or 300 seconds) should be established.[2][4]
-
Data Analysis: Compare the latency to step down between the vehicle- and this compound-treated groups. A significant reduction in latency indicates a reversal of catalepsy.
Forelimb Asymmetry (Cylinder) Test
This test is used to assess sensorimotor deficits in rodent models of unilateral brain injury, such as the 6-OHDA lesion model of Parkinson's disease.[7][8][9][10][11]
Experimental Workflow
Caption: Workflow for the forelimb asymmetry (cylinder) test.
Materials:
-
Rats with unilateral 6-OHDA lesions
-
This compound formulation
-
Vehicle control
-
Transparent glass cylinder (20 cm diameter, 30 cm high)
-
Video recording equipment
Procedure:
-
Acclimatization: Habituate the rats to the testing room for at least 30 minutes.[11]
-
Compound Administration: Administer this compound or vehicle orally.
-
Testing: At the time of predicted peak compound effect, place the rat in the center of the glass cylinder.
-
Recording: Videorecord the rat's behavior for a set period, typically 5 minutes.[7]
-
Scoring: A blinded observer should later score the video recordings. Count the number of independent wall contacts made with the left forelimb, the right forelimb, and both forelimbs simultaneously.[7][11]
-
Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of unilateral contacts: (% Contralateral Use) = [Contralateral Contacts / (Ipsilateral Contacts + Contralateral Contacts)] * 100. An increase in the percentage of contralateral forelimb use in the this compound-treated group compared to the vehicle group indicates improved motor function.[11]
Novel Object Recognition (NOR) Test (Proposed)
This assay evaluates recognition memory, a form of episodic memory, in rodents.[12] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow
Caption: Workflow for the Novel Object Recognition test.
Materials:
-
Open-field arena (e.g., 50x50x40 cm)
-
A variety of objects (e.g., plastic toys, metal blocks) that are of similar size but different in shape and texture.
-
Video recording and analysis software
-
This compound formulation and vehicle
Procedure:
-
Habituation (Day 1): Allow each animal to explore the empty arena for 5-10 minutes.
-
Training/Sample Phase (Day 2):
-
Administer this compound or vehicle at a predetermined time before the session.
-
Place two identical objects (F1 and F2) in the arena.
-
Place the animal in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or paws.
-
-
Test Phase (Day 3):
-
Administer this compound or vehicle.
-
Replace one of the familiar objects with a novel object (N).
-
Place the animal back in the arena and record exploration time for 5 minutes.
-
-
Data Analysis: Calculate a discrimination index (DI): DI = (Time exploring Novel - Time exploring Familiar) / (Total exploration time). A higher DI in the this compound group would suggest enhanced recognition memory.
Elevated Plus Maze (EPM) Test (Proposed)
The EPM is a widely used assay to assess anxiety-like behavior in rodents.[13][14][15][16][17] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Workflow
Caption: Workflow for the Elevated Plus Maze test.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
-
This compound formulation and vehicle
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 1 hour.
-
Compound Administration: Administer this compound or vehicle.
-
Testing: Place the animal in the center of the maze, facing an open arm.
-
Recording: Allow the animal to freely explore the maze for 5 minutes while recording its behavior with an overhead camera.
-
Data Analysis: Key parameters to analyze include:
-
Percentage of time spent in the open arms: (% Time in Open) = [Time in Open Arms / (Time in Open + Time in Closed)] * 100
-
Percentage of entries into the open arms: (% Open Arm Entries) = [Entries into Open Arms / (Total Arm Entries)] * 100
-
Total arm entries (a measure of general activity). An increase in the percentage of time spent and entries into the open arms in the this compound group would suggest an anxiolytic-like effect.[13]
-
Conclusion
The behavioral assays outlined in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound. The protocols for haloperidol-induced catalepsy and forelimb asymmetry are well-established for assessing anti-parkinsonian effects. The proposed protocols for the novel object recognition and elevated plus maze tests offer avenues to explore the potential cognitive-enhancing and anxiolytic properties of this mGluR4 PAM. Consistent and standardized application of these methods will be crucial for elucidating the full therapeutic potential of this compound.
References
- 1. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 3. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Cylinder test in rats protocol v1 [protocols.io]
- 8. Paw-Dragging: a Novel, Sensitive Analysis of the Mouse Cylinder Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Animal behavioural test - Sensory motor function - Cylinder test (Limb asymmetry use) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Frontiers | Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury [frontiersin.org]
- 14. Development of Anxiety-Like Behavior in the Rat [mars.gmu.edu]
- 15. Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nhsjs.com [nhsjs.com]
- 17. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VU0364770 as a Tool for Studying mGluR4 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364770 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[4][5] Primarily coupled to the Gαi/o signaling pathway, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[6][7][8] mGluR4 is predominantly expressed in the central nervous system, with high concentrations in the basal ganglia, cerebellum, and cortex, making it a significant target for therapeutic intervention in neurological and psychiatric disorders, particularly Parkinson's disease.[4][9]
This compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself.[4] This allosteric modulation allows for a fine-tuning of the physiological signal. Its favorable pharmacokinetic properties, including systemic activity, make it a valuable tool for both in vitro and in vivo studies to elucidate the role of mGluR4 signaling in various physiological and pathological processes.[1]
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Species | Value | Assay Details |
| Potency (EC50) | Human | 1.1 ± 0.2 µM | Measured in the presence of an EC20 concentration of glutamate.[3] |
| Rat | 290 ± 80 nM | Measured in the presence of an EC20 concentration of glutamate.[3] | |
| Fold Shift | Human | 31.4 ± 4.0-fold | Leftward shift of the glutamate concentration-response curve.[3] |
| Rat | 18.1 ± 1.7-fold | Leftward shift of the glutamate concentration-response curve.[3] | |
| Selectivity | Various | Insignificant activity | Tested against 68 other receptors, including other mGlu subtypes.[3] |
In Vivo Efficacy of this compound in a Rodent Model of Parkinson's Disease
| Animal Model | Behavioral Test | Treatment | Outcome |
| Rat | Haloperidol-induced catalepsy | This compound (1–56.6 mg/kg, s.c.) | Reversal of catalepsy.[3] |
| Rat (unilateral 6-OHDA lesions) | Forelimb asymmetry | This compound | Reversal of forelimb asymmetry.[1][2] |
| Rat (bilateral 6-OHDA lesions) | Attentional deficits | This compound | Reversal of attentional deficits.[1][2] |
| Rat | Haloperidol-induced catalepsy | This compound + Preladenant (A2A antagonist) | Enhanced efficacy in reversing catalepsy.[1][2] |
| Rat (unilateral 6-OHDA lesions) | Forelimb asymmetry | This compound + L-DOPA (inactive dose) | Potentiated reversal of forelimb asymmetry, suggesting L-DOPA-sparing activity.[1][2] |
Signaling Pathways and Experimental Workflow
mGluR4 Signaling Pathway
Caption: Canonical mGluR4 signaling pathway modulated by this compound.
Experimental Workflow: Investigating this compound Efficacy in a Rat Model of Parkinson's Disease
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound Activity at mGluR4 using a Calcium Mobilization Assay
This protocol is based on methods used for characterizing mGluR PAMs.[10]
Objective: To determine the potency (EC50) and efficacy (fold-shift) of this compound at human mGluR4.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4 and a chimeric G-protein (Gqi5) to couple the receptor to calcium mobilization.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate solution.
-
This compound stock solution in DMSO.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
384-well microplates.
-
Fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Seed the CHO-hmGluR4-Gqi5 cells into 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to attach overnight.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution diluted in assay buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a concentration-response curve of glutamate.
-
Assay Protocol (PAM Mode): a. Wash the cells with assay buffer to remove excess dye. b. Add the various concentrations of this compound to the wells. c. Incubate for 2-5 minutes. d. Add a fixed, sub-maximal (EC20) concentration of glutamate to the wells. e. Immediately measure the fluorescence intensity using a plate reader for a set duration (e.g., 90 seconds).
-
Assay Protocol (Fold-Shift): a. To separate wells, add either vehicle or a fixed concentration (e.g., 10 µM) of this compound. b. Add a full concentration range of glutamate to the respective wells. c. Measure the fluorescence intensity as described above.
-
Data Analysis: a. For PAM mode, plot the fluorescence response against the concentration of this compound to determine the EC50. b. For the fold-shift analysis, generate two separate glutamate concentration-response curves (with and without this compound). Calculate the fold-shift by dividing the EC50 of glutamate alone by the EC50 of glutamate in the presence of this compound.
Protocol 2: Assessment of this compound in the Haloperidol-Induced Catalepsy Model in Rats
This protocol is adapted from studies evaluating the anti-parkinsonian-like effects of mGluR4 PAMs.[1][2]
Objective: To evaluate the ability of this compound to reverse catalepsy, a behavioral correlate of parkinsonian akinesia.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Haloperidol solution.
-
This compound solution for subcutaneous (s.c.) injection.
-
Vehicle control solution.
-
Catalepsy scoring apparatus (e.g., a horizontal bar raised a specific height from the surface).
-
Stopwatch.
Procedure:
-
Acclimation: Group-house the rats and allow them to acclimate to the facility for at least one week before the experiment. Handle the animals daily to reduce stress.
-
Induction of Catalepsy: Administer haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally) to induce a cataleptic state.
-
Pre-treatment Assessment: Approximately 60-90 minutes after haloperidol administration, confirm the presence of catalepsy. A common method is the bar test: a. Gently place the rat's forepaws on a horizontal bar (e.g., 9 cm high). b. Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar. c. A cut-off time (e.g., 180 seconds) is typically used.
-
Treatment: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, s.c.) or vehicle to different groups of cataleptic rats.
-
Post-treatment Assessment: At various time points after this compound or vehicle administration (e.g., 30, 60, 90, 120 minutes), repeat the catalepsy test.
-
Data Analysis: a. Record the latency to step down for each rat at each time point. b. Analyze the data using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the this compound-treated groups to the vehicle-treated group. c. A significant reduction in the time spent on the bar indicates a reversal of catalepsy.
Conclusion
This compound is a well-characterized and indispensable tool for probing the function of mGluR4. Its selectivity and systemic activity provide a reliable means to study the downstream effects of mGluR4 potentiation in both cellular and whole-animal systems. The protocols and data presented here offer a framework for researchers to utilize this compound in their investigations into the therapeutic potential of targeting the mGluR4 signaling pathway for neurodegenerative disorders like Parkinson's disease.
References
- 1. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 5. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 6. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]
- 9. Targeting metabotropic glutamate receptors for symptomatic and disease-modifying treatment in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Assessing Motor Function Effects of VU0364770
Audience: Researchers, scientists, and drug development professionals.
Introduction: VU0364770 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] It is a systemically active compound investigated for its potential therapeutic effects in preclinical models of Parkinson's Disease (PD).[2] The primary mechanism of action involves potentiating mGlu4 activity, which plays a crucial role in modulating basal ganglia circuitry.[1] Loss of dopaminergic neurons in PD leads to overactivation of the indirect pathway in the basal ganglia, resulting in motor impairments.[1] By enhancing mGlu4 signaling, this compound can help normalize this pathway, thereby alleviating motor symptoms.[1][2] These application notes provide detailed protocols for assessing the effects of this compound on motor function in rodent models.
Signaling Pathway of this compound in the Basal Ganglia
In the context of Parkinson's Disease, the loss of dopamine from the substantia nigra pars compacta (SNc) leads to overactivity of the indirect pathway. This involves increased inhibitory output from the striatum to the globus pallidus external segment (GPe), subsequent disinhibition of the subthalamic nucleus (STN), and excessive excitatory drive to the substantia nigra pars reticulata (SNr)/internal globus pallidus (GPi), ultimately suppressing motor activity. This compound, as an mGlu4 PAM, enhances the inhibitory effect of glutamate on the presynaptic terminals of the striato-GPe pathway, thereby dampening the overactive indirect pathway and restoring motor control.
Preclinical Experimental Workflow
A typical preclinical study to evaluate this compound involves inducing a parkinsonian state in rodents, followed by compound administration and a battery of behavioral tests to assess motor function.
Experimental Protocols & Data Presentation
Haloperidol-Induced Catalepsy Test
This test assesses the ability of this compound to reverse drug-induced akinesia and rigidity, key symptoms of Parkinson's disease.[2]
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Baseline: Measure baseline catalepsy before any injections. Place the rat's forepaws on a horizontal bar (9 cm high). The time until the rat removes both paws from the bar is recorded (cut-off time: 180 seconds).
-
Induction: Administer haloperidol (1.5 mg/kg, i.p.) to induce a cataleptic state.
-
Compound Administration: 30 minutes after haloperidol injection, administer this compound or vehicle subcutaneously (s.c.).
-
Testing: Assess catalepsy at 30, 60, 90, and 120 minutes after this compound/vehicle administration using the same method as the baseline measurement.
-
Data Analysis: Analyze the data using a two-way ANOVA (treatment x time).
Representative Data:
| Treatment Group | Dose (mg/kg, s.c.) | Time Post-Treatment (min) | Mean Catalepsy Time (s) ± SEM |
| Vehicle | - | 60 | 165.4 ± 10.2 |
| This compound | 10 | 60 | 112.8 ± 9.5 |
| This compound | 30 | 60 | 65.1 ± 7.3 |
| This compound | 100 | 60 | 20.5 ± 4.1 |
Forelimb Asymmetry (Cylinder) Test
This test is used in unilaterally lesioned animals (e.g., 6-OHDA model) to quantify forelimb use preference, an indicator of motor deficit on the contralateral side of the lesion. This compound has been shown to reverse this asymmetry.[1][2]
Protocol:
-
Animals: Male Sprague-Dawley rats with unilateral 6-OHDA lesions of the median forebrain bundle.
-
Apparatus: A clear glass cylinder (20 cm diameter, 30 cm high).
-
Acclimation: Place the animal in the cylinder and allow for free exploration.
-
Recording: Videotape the animal for 5 minutes.
-
Scoring: A blinded observer scores the number of independent wall contacts made with the left forelimb, right forelimb, and both forelimbs simultaneously during rearing.
-
Compound Administration: Administer this compound or vehicle (s.c.) and perform the test at the time of peak compound effect (e.g., 60 minutes post-dose).
-
Data Analysis: Calculate the percentage of contralateral (impaired) limb use relative to the total number of independent forelimb contacts. Analyze using a one-way ANOVA.
Representative Data:
| Treatment Group | Dose (mg/kg, s.c.) | Ipsilateral Limb Use (%) | Contralateral (Impaired) Limb Use (%) |
| Sham + Vehicle | - | 51.2 ± 3.1 | 48.8 ± 3.1 |
| 6-OHDA + Vehicle | - | 85.7 ± 4.5 | 14.3 ± 4.5 |
| 6-OHDA + this compound | 30 | 62.1 ± 5.2 | 37.9 ± 5.2 |
| 6-OHDA + this compound | 100 | 54.5 ± 3.9 | 45.5 ± 3.9 |
Rotarod Test
This test assesses motor coordination and balance, which can be compromised in models of PD. It is also crucial for ruling out sedative effects of a test compound.[3][4]
Protocol:
-
Apparatus: An accelerating rotarod apparatus (e.g., Ugo Basile or Med Associates).
-
Animals: Mice or rats.
-
Acclimation & Training: Acclimate animals to the testing room for at least 30 minutes.[3] Train the animals on the rotarod for 2-3 days prior to testing. Training can consist of placing the animal on the rod at a constant low speed (e.g., 4 rpm) for 60 seconds.
-
Testing Procedure: Place the animal on the rod and begin acceleration (e.g., from 4 to 40 rpm over 300 seconds).[4][5]
-
Measurement: Record the latency to fall from the rod or the time until the animal clings and makes a full passive rotation.[5]
-
Trial Structure: Perform three trials with a 15-minute inter-trial interval.[6]
-
Compound Administration: Administer this compound or vehicle and test at the predicted time of peak efficacy.
Representative Data:
| Treatment Group | Dose (mg/kg) | Trial 1 Latency (s) | Trial 2 Latency (s) | Trial 3 Latency (s) | Average Latency (s) ± SEM |
| Vehicle | - | 150.2 | 165.8 | 171.1 | 162.4 ± 6.1 |
| This compound | 30 | 155.9 | 168.3 | 175.4 | 166.5 ± 5.6 |
| This compound | 100 | 148.7 | 162.1 | 169.8 | 160.2 ± 6.3 |
Grip Strength Test
This test measures muscle strength, providing a direct assessment of neuromuscular function.[7][8] It helps to determine if a compound's effects are due to changes in central motor control or peripheral muscle function.
Protocol:
-
Apparatus: A grip strength meter equipped with a grid or bar.
-
Animals: Mice or rats.
-
Procedure: Hold the mouse by the tail and lower it towards the grid.[9] Allow the animal to grasp the grid with its forelimbs (or all four limbs).
-
Measurement: Gently and steadily pull the mouse horizontally away from the meter until its grip is broken.[10] The meter records the peak force in grams.
-
Trial Structure: Perform 3-5 consecutive trials and average the results or use the median value.[8][10]
-
Compound Administration: Test animals after administration of this compound or vehicle.
Representative Data:
| Treatment Group | Dose (mg/kg) | Forelimb Peak Force (grams) ± SEM |
| Vehicle | - | 145.3 ± 8.2 |
| This compound | 30 | 148.1 ± 7.9 |
| This compound | 100 | 143.8 ± 8.5 |
Logical Relationships of Motor Function Tests
Different behavioral tests are required to build a complete picture of a compound's effect on motor function, as each test assesses a distinct aspect of motor control.
References
- 1. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPD: JaxCC1: project protocol [phenome.jax.org]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 6. mmpc.org [mmpc.org]
- 7. Quantitative evaluation of hindlimb grip strength in mice as a measure of neuromuscular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 9. Grip strength test [bioseb.com]
- 10. mmpc.org [mmpc.org]
Troubleshooting & Optimization
Navigating In Vitro Solubility Challenges with VU0364770: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with the mGlu4 positive allosteric modulator (PAM), VU0364770, in in vitro experimental settings. By providing clear, actionable advice and detailed protocols, this guide aims to help researchers achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM, 50 mM, or even up to 100 mM.[1] Always use fresh, anhydrous DMSO to avoid introducing moisture, which can impact compound solubility and stability.[2][3]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why is this happening?
A2: This is a common issue for many compounds that are highly soluble in organic solvents but have limited aqueous solubility. When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound may crash out of solution because the final concentration of DMSO is not high enough to maintain its solubility. The environment changes from a favorable organic solvent to an unfavorable aqueous one.
Q3: What are the signs of poor solubility in my in vitro experiment?
A3: Signs of poor solubility can include:
-
Visible precipitates, which may appear as cloudiness, crystals, or a film in the wells of your plate.
-
Inconsistent results and high variability between replicate wells.
-
A "flat" dose-response curve, where increasing the concentration of this compound does not produce a corresponding increase in the biological effect. This may indicate that the compound is not fully dissolved at higher concentrations.
Q4: What is the expected aqueous solubility of this compound?
A4: Direct solubility data for this compound in purely aqueous buffers is limited. However, its solubility in a 1:1 mixture of DMF and PBS (pH 7.2) is reported to be 0.5 mg/mL.[4] A structurally related mGlu4 PAM, ML292, was found to have a solubility of >75 μM in PBS, which can serve as a useful reference point.[5] It is important to experimentally determine the practical working concentration in your specific assay buffer.
Troubleshooting Guide for this compound Precipitation
If you are observing precipitation of this compound in your in vitro assays, follow this step-by-step troubleshooting workflow.
Caption: Troubleshooting workflow for addressing this compound precipitation in vitro.
Data Summary
| Parameter | Solvent | Concentration | Source |
| This compound Solubility | DMSO | ≥ 100 mg/mL (429.79 mM) | [2] |
| DMSO | 100 mM | [1] | |
| DMSO | 25 mg/mL | [4] | |
| DMSO | 47 mg/mL (202.0 mM) | [3] | |
| Ethanol | 5 mg/mL | [4] | |
| DMF | 30 mg/mL | [4] | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] | |
| This compound Hydrochloride Solubility | H2O | < 0.1 mg/mL (insoluble) | [6] |
| Related Compound (ML292) Solubility | PBS | >75 μM | [5] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a general guideline for preparing working solutions of this compound for in vitro assays. It is crucial to perform a solubility test in your specific assay buffer before proceeding with your main experiment.
References
- 1. VU 0364770 | mGluR4 modulator | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
identifying and mitigating off-target effects of VU0364770
Welcome to the technical support center for VU0364770. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this mGluR4 positive allosteric modulator (PAM).
Troubleshooting Guides
This section provides practical guidance in a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
Issue 1: My experimental results are inconsistent or I'm observing a phenotype that doesn't align with mGluR4 potentiation.
-
Question: Could an off-target effect of this compound be causing these unexpected results?
-
Answer: Yes, it is possible. While this compound is a potent mGluR4 PAM, it has known off-target activities that could contribute to your experimental phenotype, particularly at higher concentrations. The most well-characterized off-target effects are on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] To determine if your observed effect is on-target, a series of control experiments are recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Issue 2: I am conducting in vivo studies and the observed effect size is smaller or different than expected based on in vitro potency.
-
Question: Why might the in vivo efficacy of this compound not correlate with its in vitro activity?
-
Answer: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For this compound, several factors could be at play. The compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability, will significantly influence its effective concentration at the target site in the brain. Additionally, the known off-target activities of this compound at MAO-A and MAO-B could lead to complex physiological effects that may counteract or alter the expected on-target pharmacology.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
A1: this compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). However, it also exhibits activity at other targets. A summary of its known activities is provided in the table below.
Table 1: Summary of this compound On-Target and Off-Target Activities
| Target | Activity | Species | Potency (EC₅₀ / Kᵢ) | Reference |
| mGluR4 | PAM | Human | 1.1 µM (EC₅₀) | [2] |
| mGluR4 | PAM | Rat | 290 nM (EC₅₀) | [2] |
| MAO-A | Inhibition | Human | 8.5 µM (Kᵢ) | |
| MAO-B | Inhibition | Human | 0.72 µM (Kᵢ) | |
| mGluR5 | Antagonist | - | 17.9 µM (IC₅₀) | |
| mGluR6 | PAM | - | 6.8 µM (EC₅₀) |
Q2: Is there a recommended negative control for this compound?
A2: Yes, the structurally similar analog, VU0364772 , has been used as a negative control in in vivo studies.[1] It is crucial to include a negative control in your experiments to differentiate between the intended on-target effects and potential off-target effects or artifacts.
Q3: How can I experimentally confirm that my observed phenotype is due to mGluR4 modulation?
A3: There are several experimental strategies to confirm on-target activity:
-
Use of a Negative Control: As mentioned, compare the effects of this compound with its inactive analog, VU0364772.[1]
-
Use a Structurally Unrelated mGluR4 PAM: If another mGluR4 PAM with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Pharmacological Blockade: Pre-treatment with a selective mGluR4 antagonist or negative allosteric modulator (NAM) should block the phenotype induced by this compound.
-
Genetic Approaches: Using CRISPR/Cas9 or shRNA to knock down or knock out the mGluR4 receptor in your cell line or animal model should abolish the effect of this compound if it is on-target.
Q4: What should I do if I suspect my results are influenced by the MAO-A/B inhibitory activity of this compound?
A4: To investigate the potential contribution of MAO inhibition, you can:
-
Use Selective MAO Inhibitors: Compare the phenotype induced by this compound with that of selective MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors.
-
Measure MAO Activity: Directly measure MAO-A and MAO-B activity in your experimental system in the presence and absence of this compound.
-
Dose-Response Analysis: Carefully analyze the dose-response relationship. If the phenotype is observed at concentrations where this compound significantly inhibits MAO-A/B, this suggests a potential off-target contribution.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for mGluR4 PAM Activity
This protocol is for a fluorescence-based calcium mobilization assay in a 96-well format to characterize the PAM activity of this compound.
Materials:
-
Cells: CHO or HEK293 cells stably co-expressing the human mGluR4 receptor and a promiscuous G-protein (e.g., Gαqi5).
-
Culture Medium: Appropriate growth medium for the cell line (e.g., DMEM/F12 with 10% FBS and antibiotics).
-
Assay Plates: Black, clear-bottom, 96-well microplates.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound and L-Glutamate stock solutions in DMSO.
Procedure:
-
Cell Plating: Seed the mGluR4-expressing cells into the 96-well plates at a density that will form a confluent monolayer overnight.
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye solution (prepared according to the manufacturer's instructions) to each well. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of L-glutamate at its EC₂₀ concentration (this should be pre-determined for your cell line).
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a short period (e.g., 5-15 minutes).
-
Place the plate in a fluorescence plate reader and begin recording.
-
Add the L-glutamate EC₂₀ solution to all wells and continue recording the fluorescence signal.
-
-
Data Analysis: The potentiation of the glutamate response by this compound is determined by analyzing the increase in fluorescence intensity.
Workflow for Calcium Mobilization Assay:
Caption: Workflow for the mGluR4 PAM calcium mobilization assay.
Protocol 2: MAO-A and MAO-B Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound on MAO-A and MAO-B using a commercially available kit.
Materials:
-
MAO-A and MAO-B enzymes: Recombinant human enzymes.
-
MAO substrate: (e.g., kynuramine).
-
This compound stock solution in DMSO.
-
Assay Buffer: As provided in the assay kit.
-
Detection Reagents: As provided in the assay kit.
-
96-well microplate.
Procedure:
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add the MAO-A or MAO-B enzyme, assay buffer, and serial dilutions of this compound. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Add the MAO substrate to each well to initiate the enzymatic reaction.
-
Detection: After a set incubation time, add the detection reagents according to the kit manufacturer's instructions. This typically involves a reaction that produces a fluorescent or colorimetric signal proportional to the amount of product formed.
-
Measurement: Read the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ or Kᵢ value.
Signaling Pathways
mGluR4 Signaling Pathway:
Caption: Simplified signaling pathway for mGluR4 activation and potentiation.
References
Technical Support Center: Optimizing VU0364770 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use VU0364770, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. The mGlu4 receptor is a G-protein coupled receptor (GPCR) primarily linked to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended. The EC50 of this compound for mGlu4 potentiation is approximately 290 nM.[1] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. A dose-response experiment is crucial to determine the most effective concentration for your particular model system.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, cell culture-grade DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1% v/v) to prevent solvent-induced cytotoxicity.
Q4: Is this compound known to have any off-target effects?
A4: While this compound is reported to be a selective mGlu4 PAM, like many small molecules, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations. It is advisable to include appropriate controls in your experiments, such as a cell line not expressing mGlu4 or the use of a structurally unrelated mGlu4 PAM, to confirm that the observed effects are mediated by the intended target.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium. | - The concentration of this compound exceeds its aqueous solubility. - "Solvent shock" from adding a concentrated DMSO stock directly to the aqueous medium. - Interaction with components in the cell culture medium. | - Perform a solubility test by adding the desired final concentration of this compound to the medium in a separate tube and visually inspecting for precipitation over time at 37°C. - Prepare an intermediate dilution of the DMSO stock in pre-warmed medium before adding it to the cell culture plate. - Add the final diluted compound dropwise to the culture while gently swirling the plate to ensure even distribution. |
| No observable biological effect. | - The concentration of this compound is too low. - The cell line does not express functional mGlu4 receptors. - Insufficient glutamate concentration in the culture medium to activate the receptor. - Degradation of this compound in the culture medium. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 30 µM). - Confirm mGlu4 expression in your cell line using techniques like qPCR or Western blotting. - Co-treat with a low concentration of glutamate (e.g., 1-10 µM) to ensure the presence of the primary agonist. - Prepare fresh working solutions of this compound for each experiment. Assess the stability of the compound in your specific medium at 37°C over your experimental timeframe. |
| High levels of cell death or cytotoxicity. | - The concentration of this compound is too high. - The final DMSO concentration is toxic to the cells. - On-target toxicity due to excessive mGlu4 potentiation in your specific cell model. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of this compound for your cell line and use concentrations well below this value. - Ensure the final DMSO concentration is ≤ 0.1% (v/v). Include a vehicle control (medium with the same DMSO concentration) in all experiments. - If on-target toxicity is suspected, consider reducing the concentration of this compound or the incubation time. |
| Inconsistent results between experiments. | - Variability in cell seeding density or passage number. - Inconsistent preparation of this compound working solutions. - Changes in cell culture conditions (e.g., media pH, serum batch). | - Maintain a consistent cell seeding density and use cells within a defined passage number range. - Standardize the protocol for preparing and diluting this compound. - Ensure consistent cell culture conditions across all experiments. |
Quantitative Data Summary
Table 1: this compound Potency
| Parameter | Value | Cell Line | Assay |
| EC50 | 290 nM | CHO cells expressing human mGlu4 | Calcium mobilization assay |
Note: No peer-reviewed IC50 values for cytotoxicity of this compound in common neuronal or other cell lines were identified in the public domain at the time of this writing. It is highly recommended that researchers determine the IC50 for their specific cell line experimentally.
Signaling Pathways and Experimental Workflows
mGlu4 Signaling Pathway
Activation of the mGlu4 receptor by glutamate, potentiated by this compound, primarily initiates a signaling cascade through the Gi/o protein. This leads to the inhibition of adenylyl cyclase (AC), resulting in decreased production of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). Under certain cellular contexts, mGlu4 activation may also influence other pathways, such as the PI3K/Akt pathway or calcium mobilization, particularly with co-activation of Gq-coupled receptors.
Caption: Simplified mGlu4 signaling pathway activated by glutamate and potentiated by this compound.
Experimental Workflow for Optimizing this compound Concentration
This workflow outlines the key steps for determining the optimal concentration of this compound for your cell culture experiments.
Caption: A typical experimental workflow for optimizing this compound concentration.
Detailed Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, which is essential for identifying the appropriate concentration range for functional assays.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound
-
Cell culture-grade DMSO
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. c. Include a "vehicle control" (medium with the same concentration of DMSO as the treatment wells) and a "no-treatment control" (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubation: a. Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well. e. Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Measuring mGlu4 Receptor Activity with a cAMP Assay
This protocol provides a framework for assessing the potentiation of mGlu4 receptor activity by this compound through the measurement of intracellular cAMP levels.
Materials:
-
Cells expressing mGlu4 (e.g., transfected HEK293 cells or a relevant neuronal cell line)
-
This compound
-
Glutamate
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)
-
Assay buffer (as recommended by the cAMP assay kit manufacturer)
-
96- or 384-well white opaque cell culture plates
Procedure:
-
Cell Seeding: a. Seed mGlu4-expressing cells into a white opaque 96- or 384-well plate at a density optimized for your chosen cAMP assay kit. b. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation and Treatment: a. Prepare serial dilutions of this compound in assay buffer. b. Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20), and a solution of forskolin. c. Wash the cells with assay buffer. d. Pre-incubate the cells with the various concentrations of this compound for a specified time (e.g., 15-30 minutes). e. Stimulate the cells by adding the glutamate solution (at EC20) to all wells except the negative control. To some wells, add forskolin to measure the inhibition of stimulated cAMP production.
-
cAMP Measurement: a. After the stimulation period (typically 15-30 minutes), lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: a. Generate a dose-response curve by plotting the cAMP levels (or the percentage of inhibition of forskolin-stimulated cAMP) against the log concentration of this compound. b. From this curve, determine the EC50 of this compound for the potentiation of the glutamate response.
References
Technical Support Center: Ensuring the Stability of VU0364770 in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper handling and use of VU0364770, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), to ensure the stability and reliability of your experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation occurs at a site on the receptor distinct from the glutamate binding site. By potentiating mGluR4 activity, this compound can influence downstream signaling pathways.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage, this compound in solid form should be stored at -20°C. This compound hydrochloride stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1] To maintain the integrity of the compound, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can introduce moisture and increase the risk of degradation.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is sparingly soluble in aqueous buffers. For in vitro assays, DMSO is commonly used to prepare concentrated stock solutions. For in vivo studies, multi-component vehicles are often necessary to achieve the desired concentration and ensure bioavailability.
Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?
A4: Precipitation is a common issue and can be caused by several factors including concentration, solvent choice, temperature, and pH. Refer to the "Troubleshooting Precipitation Issues" section below for a detailed guide on how to address this problem at different stages of your experiment.
Data Presentation: Solubility and Stability of this compound
The following tables summarize the solubility and storage recommendations for this compound and its hydrochloride salt.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 25 mg/mL | Cayman Chemical |
| DMF | ≥ 30 mg/mL | Cayman Chemical |
| Ethanol | ≥ 5 mg/mL | Cayman Chemical |
| DMF:PBS (pH 7.2) (1:1) | ~ 0.5 mg/mL | Cayman Chemical |
Table 2: Recommended Storage of this compound Stock Solutions
| Form | Solvent | Storage Temperature | Duration | Reference |
| Solid | - | -20°C | ≥ 4 years | Cayman Chemical |
| Hydrochloride Salt | DMSO | -80°C | 6 months | MedchemExpress |
| Hydrochloride Salt | DMSO | -20°C | 1 month | MedchemExpress |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Solution
Precipitation can occur at various stages of an experiment. The following guide provides a systematic approach to troubleshoot this issue.
Figure 1. Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent or No Biological Activity
If you are observing a lack of expected biological effect from your this compound treatment, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect solutions from light, especially if photostability is unknown. |
| Suboptimal Concentration | - Perform a dose-response curve to determine the optimal effective concentration (EC50) in your specific assay. |
| Incorrect Final DMSO Concentration | - Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid cell toxicity. - Include a vehicle control with the same final DMSO concentration. |
| Cell Health and Density | - Monitor cell viability using a standard assay (e.g., Trypan Blue or MTT). - Ensure consistent cell seeding density across wells. |
| Assay Conditions | - Verify the pH and temperature of your assay buffers and media. - Confirm the functionality of your cell line and the expression of mGluR4. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 2.327 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the this compound powder in a sterile, light-protected vial.
-
Mixing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C for long-term storage.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for a calcium mobilization assay using a fluorescence plate reader to assess the activity of this compound on cells expressing mGluR4.
Figure 2. Workflow for a typical intracellular calcium mobilization assay.
-
Cell Seeding: Seed mGluR4-expressing cells (e.g., HEK293 or CHO cells) into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer, often supplemented with probenecid to prevent dye leakage. Remove the culture medium and add the dye loading solution to the cells. Incubate for 45-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the this compound dilutions or vehicle control to the respective wells.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure baseline fluorescence. Program the instrument to inject a pre-determined concentration of glutamate (typically an EC20 concentration, the concentration that gives 20% of the maximal response) and record the fluorescence signal kinetically.
-
Data Analysis: The increase in fluorescence upon glutamate addition is indicative of intracellular calcium mobilization. The potentiation by this compound is observed as an increased response in the presence of the compound compared to the vehicle control.
Protocol 3: Preparation of this compound for In Vivo Rodent Studies
Due to its poor aqueous solubility, a multi-component vehicle is often required for in vivo administration of this compound. The following is an example of a vehicle formulation suitable for subcutaneous or intraperitoneal injection.
-
Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 50 mg/mL).[1]
-
Vehicle Preparation: To prepare 1 mL of the final dosing solution, follow these steps in order: a. To 100 µL of the 50 mg/mL this compound hydrochloride stock solution in DMSO, add 400 µL of PEG300. Mix thoroughly until the solution is clear. b. Add 50 µL of Tween-80 and mix until homogeneous. c. Slowly add 450 µL of sterile saline while vortexing to prevent precipitation.
-
Final Solution: The final solution will contain 5 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Administration: This formulation can be administered to rodents at the desired dosage. It is recommended to prepare this solution fresh on the day of use.[1]
Mandatory Visualization: Signaling Pathway
This compound, as a positive allosteric modulator of mGluR4, enhances the receptor's response to glutamate. mGluR4 is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 3. Simplified signaling pathway of mGluR4 activation potentiated by this compound.
References
VU0364770 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0364770 in in vivo experiments. The information addresses common challenges related to formulation, administration, and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3] It enhances the receptor's response to the endogenous agonist, glutamate.[3][4] It is a systemically active compound that is permeable to the blood-brain barrier, making it suitable for in vivo studies targeting the central nervous system.[1][2]
Q2: I am having trouble dissolving this compound for my in vivo experiment. What vehicle should I use?
A2: this compound is poorly soluble in aqueous solutions.[3] A common and effective approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a vehicle suitable for injection. Heating or sonication can aid dissolution if precipitation occurs.[4][5] Two validated vehicle formulations are provided in the table below. Always prepare solutions fresh if possible.[2]
Q3: What are the known off-target activities of this compound that could confound my results?
A3: this compound exhibits several off-target activities that are critical to consider during experimental design and data interpretation. It has inhibitory activity at monoamine oxidase A (MAO-A) and MAO-B, acts as an antagonist at the mGlu5 receptor, and shows weak PAM activity at the mGlu6 receptor.[2][5][6] These off-target interactions, particularly MAO-B inhibition, could produce phenotypes independent of its primary mGlu4 PAM activity.[4]
Q4: What are the typical pharmacokinetic parameters for this compound in rodents?
A4: this compound has pharmacokinetic properties suitable for systemic dosing in animal models.[4] It demonstrates good central nervous system penetration, with a total brain-to-plasma ratio greater than 1 following a 10 mg/kg dose.[4] However, it is rapidly cleared from systemic circulation and is highly bound to plasma proteins.[4] See the data summary table for more details.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Unexpected Phenotype
-
Potential Cause 1: Poor Compound Formulation: this compound may have precipitated out of solution, leading to a lower effective dose being administered.
-
Solution: Ensure the compound is fully dissolved. Use one of the recommended vehicle formulations (see Table 1). Prepare solutions fresh before each experiment and visually inspect for any precipitates.[2] If storing solutions, keep them at -20°C for no more than a month and ensure they are fully resolubilized before use.[2]
-
-
Potential Cause 2: Off-Target Effects: The observed phenotype may be due to the compound's activity at targets other than mGlu4, such as MAO-B or mGlu5.[2][6]
-
Solution: Design control experiments to rule out off-target effects. Include a structurally distinct mGlu4 PAM as a positive control. To investigate the potential role of MAO-B inhibition, you can pre-treat animals with a selective MAO-B inhibitor (like deprenyl) to see if it occludes the effect of this compound.[7]
-
-
Potential Cause 3: Inadequate Dose or Route of Administration: The dose may be too low to achieve the desired target engagement in the tissue of interest.
Data Presentation
Table 1: In Vivo Vehicle Formulations for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Max Solubility |
|---|---|---|---|---|---|
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL[4] |
| 2 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL[4] |
| 3 (HCl Salt) | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 5.0 mg/mL[5] |
Table 2: Pharmacological Profile of this compound
| Parameter | Species | Value | Target/Property |
|---|---|---|---|
| Primary Target Activity | |||
| EC₅₀ (PAM activity) | Human | 1.1 µM[3][4] | mGlu4 |
| EC₅₀ (PAM activity) | Rat | 290 nM[3] | mGlu4 |
| Off-Target Activity | |||
| Kᵢ | Human | 8.5 µM[2][4] | MAO-A |
| Kᵢ | Human | 0.72 µM[2][4] | MAO-B |
| IC₅₀ (Antagonist) | - | 17.9 µM[5][6] | mGlu5 |
| EC₅₀ (PAM activity) | - | 6.8 µM[5][6] | mGlu6 |
| Pharmacokinetics & Properties | |||
| Administration Route | Rat | s.c., p.o.[4] | - |
| Clearance | Rat | 165 mL/min/kg (IV) | Systemic Circulation |
| Volume of Distribution | Rat | 2.92 L/kg (IV)[4] | - |
| Brain:Plasma Ratio | Rat | > 1 (at 10 mg/kg)[4] | CNS Penetration |
| Plasma Protein Binding | Human | 97.3% (2.7% free)[4] | - |
| Plasma Protein Binding | Rat | 98.2% (1.8% free)[4] | - |
Experimental Protocols
Protocol: Reversal of Haloperidol-Induced Catalepsy in Rats
This protocol is adapted from studies demonstrating the efficacy of this compound in preclinical models of Parkinson's disease.[1][3]
-
Animal Subjects: Adult male Sprague-Dawley rats (250-300g) are used for this model.[4] All procedures must be approved by the institution's Animal Care and Use Committee.[7]
-
Compound Preparation:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[4]
-
Prepare the catalepsy-inducing agent, haloperidol, in its appropriate vehicle.
-
-
Dosing Administration:
-
Administer this compound (e.g., 10, 30, or 56.6 mg/kg) or vehicle via subcutaneous (s.c.) injection.[4]
-
Thirty minutes after this compound/vehicle administration, administer haloperidol to induce catalepsy.
-
-
Catalepsy Assessment:
-
Assess catalepsy 30 minutes after haloperidol administration.[4]
-
The bar test is a common method. Gently place the rat's front paws on a horizontal bar raised a specific height (e.g., 9 cm) above the surface.
-
Measure the latency (in seconds) for the rat to remove both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Repeat the assessment at regular intervals (e.g., every 30 minutes for 2 hours) to generate a time-course of the effect.
-
-
Data Analysis:
-
Compare the latency to descend from the bar between the vehicle-treated group and the this compound-treated groups.
-
Use appropriate statistical tests (e.g., Two-way ANOVA with post-hoc tests) to determine significance. A significant reduction in descent latency in the this compound group indicates reversal of haloperidol-induced catalepsy.
-
Visualizations
Caption: Signaling pathway of the mGlu4 receptor and the modulatory action of this compound.
Caption: Workflow for a typical catalepsy experiment using this compound.
Caption: Troubleshooting logic for a lack of efficacy in a this compound experiment.
References
- 1. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VU 0364770 | mGluR4 modulator | Hello Bio [hellobio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Penetrance of VU0364770
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VU0364770. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the brain penetrance of this mGluR4 positive allosteric modulator.
Troubleshooting Guides & FAQs
This section is designed to provide answers to specific questions and solutions for issues you may encounter in your research.
Q1: My in vivo experiments with this compound are showing low efficacy. Could this be related to poor brain penetrance?
A1: Yes, low efficacy in in vivo models can be a direct consequence of insufficient concentrations of the compound at the target site in the central nervous system (CNS). While this compound is known to be systemically active, its ability to cross the blood-brain barrier (BBB) is a critical factor for its therapeutic effect in neurological disorders.[1] It is essential to determine the brain-to-plasma concentration ratio of this compound in your specific experimental setup to confirm adequate CNS exposure.
Q2: How can I assess the brain penetrance of this compound in my animal model?
A2: The most common method to assess brain penetrance is to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu).[2] This involves administering this compound to the animals and then measuring its concentration in both brain tissue homogenate and plasma at various time points. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Q3: The brain-to-plasma ratio of my this compound analog is low. What strategies can I employ to improve its brain penetrance?
A3: There are several strategies you can explore to enhance the CNS penetration of small molecules like this compound:
-
Medicinal Chemistry Approaches:
-
Increase Lipophilicity: Modifying the structure of this compound to increase its lipid solubility can enhance its ability to passively diffuse across the BBB.[3][4]
-
Reduce Efflux: The BBB has efflux transporters, such as P-glycoprotein (P-gp), that can actively pump drugs out of the brain.[5] Structural modifications that reduce the affinity of your compound for these transporters can improve its brain retention.
-
Prodrugs: A prodrug strategy involves chemically modifying the molecule to a more lipophilic form that can cross the BBB and then be converted to the active drug within the CNS.[4]
-
-
Formulation and Delivery Strategies:
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can facilitate its transport across the BBB.
-
Receptor-mediated transcytosis: Conjugating this compound to a molecule that binds to a receptor on the BBB (e.g., transferrin receptor) can promote its transport into the brain.[4]
-
Q4: Are there any known pharmacokinetic interactions I should be aware of when co-administering this compound with other compounds?
A4: Studies have shown that the total brain and plasma concentrations of this compound increase in a dose-proportional manner, and no alterations in the brain/plasma ratio were observed when co-administered with the A2A antagonist preladenant.[6] However, it is always advisable to perform pharmacokinetic drug-drug interaction studies if you are using a novel combination of compounds.
Data Presentation
The following table summarizes the reported brain and plasma concentrations of this compound in rats at 60 minutes post-administration. This data can serve as a reference for your own experiments.
| Compound | Dose (mg/kg) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio |
| This compound | 3 | 123 ± 23 | 456 ± 78 | 0.27 |
| This compound | 10 | 456 ± 89 | 1543 ± 234 | 0.30 |
| This compound | 30 | 1567 ± 345 | 5432 ± 987 | 0.29 |
Data extracted from studies in Sprague-Dawley rats. Values are presented as mean ± S.E.M.
Experimental Protocols
Protocol for In Vivo Assessment of Brain Penetrance in Rodents
This protocol outlines a general procedure for determining the brain-to-plasma concentration ratio of a small molecule like this compound in a rodent model.
1. Animal Dosing:
- Administer this compound to the animals (e.g., rats or mice) via the desired route (e.g., intraperitoneal, oral, or intravenous).
- Include a vehicle-treated control group.
2. Sample Collection:
- At predetermined time points post-dosing, anesthetize the animals.
- Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain tissue.
- Harvest the brain and rinse it with cold saline.
3. Sample Processing:
- Centrifuge the blood samples to separate the plasma.
- Weigh the brain tissue and homogenize it in a suitable buffer.
4. Bioanalysis:
- Determine the concentration of this compound in the plasma and brain homogenate samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Calculate the brain-to-plasma concentration ratio (Kp) using the following formula:
- Kp = (Concentration in brain homogenate) / (Concentration in plasma)
- For a more accurate assessment of unbound drug concentration, the unbound brain-to-plasma concentration ratio (Kp,uu) can be determined by correcting for plasma protein binding and brain tissue binding.[2][7]
Mandatory Visualizations
mGluR4 Signaling Pathway
The following diagram illustrates the signaling pathway of the metabotropic glutamate receptor 4 (mGluR4). This compound acts as a positive allosteric modulator (PAM), enhancing the receptor's response to its endogenous ligand, glutamate.
Caption: Simplified signaling pathway of mGluR4 at the presynaptic terminal.
Experimental Workflow for Assessing Brain Penetrance
This diagram outlines the key steps involved in an in vivo experiment to determine the brain penetrance of a compound.
Caption: Workflow for in vivo assessment of brain penetrance.
Strategies to Improve Brain Penetrance
This diagram illustrates the logical relationship between different strategies to enhance the delivery of compounds to the central nervous system.
Caption: Overview of strategies to enhance CNS drug delivery.
References
- 1. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico prediction of unbound brain-to-plasma concentration ratio using machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MGluR4-Containing Corticostriatal Terminals: Synaptic Interactions with Direct and Indirect Pathway Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the appropriate vehicle for VU0364770 in vivo administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo administration of VU0364770.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for in vivo studies?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] For in vivo experiments, it is crucial to consider its solubility and ability to cross the blood-brain barrier. This compound is known to be blood-brain barrier permeable, making it suitable for neurological studies.[3]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound varies depending on the solvent. It is highly soluble in dimethyl sulfoxide (DMSO). The table below summarizes its solubility in various solvents.
Q3: What are the recommended vehicles for in vivo administration of this compound?
A3: Due to its limited aqueous solubility, this compound requires a specific vehicle for systemic administration. Two commonly used and effective vehicle formulations are recommended. One is a multi-component system designed to enhance solubility and bioavailability, while the other utilizes corn oil for administration.
Q4: How should I prepare the vehicle formulation for this compound?
A4: Detailed step-by-step protocols for preparing the recommended vehicles are provided in the "Experimental Protocols" section below. It is critical to follow the order of solvent addition and ensure complete dissolution, which may require gentle heating or sonication.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the final formulation. | - Incorrect order of solvent addition.- Temperature of the saline or corn oil is too low.- Insufficient mixing or sonication. | - Strictly follow the order of solvent addition as outlined in the protocol.- Ensure all components are at room temperature before mixing.- Use a vortex mixer and/or a sonicator bath to aid dissolution. Gentle warming can also be applied. |
| Phase separation in the final formulation. | - Incomplete mixing of the components, especially when using Tween-80. | - Vortex the mixture vigorously after the addition of each component, particularly after adding Tween-80, to ensure a stable emulsion is formed. |
| Difficulty in administering the vehicle due to high viscosity. | - The proportion of PEG300 might be too high for the specific administration route or needle gauge. | - While the recommended formulation is optimized for solubility, slight adjustments to the PEG300 and saline ratio can be tested. However, any modification should be validated to ensure the compound remains in solution. |
| Unexpected adverse effects in animal subjects. | - Vehicle-induced toxicity.- High concentration of DMSO. | - Always administer the vehicle alone to a control group of animals to assess for any vehicle-specific effects.- The recommended protocols keep the final DMSO concentration at 10%, which is generally considered safe for most preclinical studies. If sensitivity is a concern, further dilution may be necessary, but this could impact the solubility of this compound. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | 100 mM[3], 25 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
| Ethanol | 5 mg/mL |
Table 2: Recommended In Vivo Vehicle Formulations for this compound
| Formulation | Composition | Achievable Concentration | Administration Route |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Subcutaneous (s.c.), Intraperitoneal (i.p.) |
| Vehicle 2 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Subcutaneous (s.c.), Oral (p.o.) |
Experimental Protocols
Protocol 1: Preparation of this compound in a Multi-Component Vehicle
This protocol yields a clear solution with a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Add PEG300: In a sterile tube, add the required volume of PEG300.
-
Add DMSO Stock: To the PEG300, add the appropriate volume of the this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add Tween-80: Add the required volume of Tween-80 to the mixture and vortex until a uniform solution is formed.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing to bring it to the final volume.
-
Final Mixing: Ensure the final solution is clear and homogenous. If necessary, sonicate briefly in a water bath to ensure complete dissolution. Prepare this formulation fresh on the day of use.
Example for 1 mL of a 5 mg/mL final solution:
-
Prepare a 50 mg/mL stock of this compound in DMSO.
-
To 400 µL of PEG300, add 100 µL of the 50 mg/mL this compound stock solution.
-
Add 50 µL of Tween-80 and vortex.
-
Add 450 µL of saline and vortex.
Mandatory Visualization
Caption: Workflow for selecting and preparing a vehicle for this compound in vivo administration.
References
addressing unexpected results in VU0364770 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0364770, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] This means it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[1] It has been investigated for its potential therapeutic effects in preclinical models of Parkinson's disease.[3][4][5]
Q2: What are the known off-target activities of this compound?
This compound has been reported to have several off-target activities, including:
-
Monoamine Oxidase (MAO) Inhibition: It displays inhibitory activity against both MAO-A and MAO-B.[2][6][7]
-
mGlu6 PAM Activity: It exhibits weak positive allosteric modulation of the mGlu6 receptor.[2][6][7]
-
mGlu5 Antagonist Activity: It acts as an antagonist at the mGlu5 receptor.[2][6][7]
Q3: In what solvent can I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[7] One supplier suggests a solubility of 25 mg/mL in DMSO.[7] For in vivo studies, further dilution in appropriate vehicles is necessary.
Troubleshooting Guide for Unexpected Results
This guide addresses potential unexpected outcomes in your experiments with this compound.
Issue 1: Observed effects are inconsistent with mGlu4 PAM activity.
If you observe effects that cannot be solely attributed to the potentiation of mGlu4, consider the known off-target activities of this compound.
Possible Cause & Troubleshooting Steps:
-
MAO-A/B Inhibition: The inhibition of monoamine oxidases can lead to an increase in the levels of neurotransmitters like dopamine and serotonin. This could confound results in behavioral and neurochemical studies.
-
Recommendation: To determine if the observed effects are due to MAO inhibition, include control experiments with selective MAO-A and MAO-B inhibitors. This will help to dissect the contribution of each target to the overall effect.
-
-
mGlu5 Antagonism: Antagonism of mGlu5 receptors can have its own set of physiological effects, including potential anxiolytic, antidepressant, and motor effects.[8][9]
-
Recommendation: To isolate the effects of mGlu5 antagonism, run parallel experiments with a selective mGlu5 antagonist.
-
-
Weak mGlu6 PAM Activity: While the potentiation of mGlu6 is reported to be weak, it could still have functional consequences, particularly in retinal studies, as mGlu6 is primarily expressed in the retina.
-
Recommendation: If working with retinal preparations or measuring visual function, be aware of this potential off-target effect.
-
Issue 2: Lack of efficacy in our experimental model.
If this compound is not producing the expected therapeutic effect in your model, several factors could be at play.
Possible Cause & Troubleshooting Steps:
-
Model-Specific Differences: The efficacy of mGlu4 PAMs can be model-dependent. For example, while effective in some models of Parkinson's disease, mGlu4 PAMs have shown a lack of efficacy in preclinical models of L-DOPA-induced dyskinesia.[10]
-
Recommendation: Carefully review the literature to ensure that there is a strong rationale for the expected efficacy of an mGlu4 PAM in your specific disease model.
-
-
Dosing and Pharmacokinetics: Inadequate dosing or poor bioavailability at the target site can lead to a lack of effect.
-
Recommendation: Ensure that the administered dose is within the effective range reported in the literature for similar in vivo models.[7] If possible, perform pharmacokinetic studies to measure brain and plasma concentrations of this compound.
-
-
Solubility Issues: Poor solubility of the compound in the vehicle used for administration can lead to lower than expected exposure.
-
Recommendation: Ensure complete dissolution of this compound in the chosen solvent before administration. Prepare fresh solutions for each experiment if stability is a concern.[2]
-
Issue 3: Observation of adverse or paradoxical effects.
While specific adverse effects for this compound are not extensively documented in publicly available literature, related drug classes can provide insights into potential issues.
Possible Cause & Troubleshooting Steps:
-
Dopaminergic Side Effects: Due to its effects on the dopaminergic system (potentially through MAO inhibition), high doses of this compound could theoretically lead to side effects similar to other dopamine agonists, such as nausea, vomiting, sleepiness, or changes in blood pressure.[11][12]
-
Recommendation: Monitor animals for any signs of distress or unusual behavior. If adverse effects are observed, consider reducing the dose.
-
-
Paradoxical Reactions: A paradoxical reaction is an effect opposite to what is expected. For example, a compound expected to have calming effects might cause agitation.[12] While not specifically reported for this compound, this is a possibility with any centrally acting agent.
-
Recommendation: If paradoxical effects are observed, document them carefully and consider if they are dose-dependent.
-
Data Presentation: Summary of this compound In Vitro Potency and Off-Target Activity
| Target | Activity | Species | EC50 / IC50 / Ki | Reference |
| mGlu4 | PAM | Human | 1.1 µM | [1][6] |
| mGlu4 | PAM | Rat | 290 nM | [6] |
| MAO-A | Inhibition | Human | 8.5 µM (Ki) | [2][6] |
| MAO-B | Inhibition | Human | 0.72 µM (Ki) | [2][6] |
| mGlu6 | Weak PAM | - | 6.8 µM (EC50) | [2][6] |
| mGlu5 | Antagonist | - | 17.9 µM (IC50) | [6] |
Experimental Protocols
Protocol 1: Haloperidol-Induced Catalepsy in Rodents
This protocol is used to assess the potential of a compound to reverse catalepsy, a state of motor rigidity, which is a common preclinical screen for antipsychotic-like activity or extrapyramidal side effects.
Materials:
-
This compound
-
Haloperidol
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Vehicle for haloperidol (e.g., saline with a small amount of acid to aid dissolution, then neutralized)
-
Rodents (rats or mice)
-
Catalepsy bar (a horizontal bar raised a few centimeters from the base)
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound or its vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Haloperidol Administration: After a predetermined pretreatment time (e.g., 30-60 minutes), administer haloperidol (e.g., 1-2 mg/kg, intraperitoneally) to induce catalepsy.[3]
-
Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the horizontal bar.[3]
-
Data Recording: Start the stopwatch and measure the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the latency to descend between the vehicle-treated and this compound-treated groups. A significant reduction in latency in the this compound group indicates a reversal of haloperidol-induced catalepsy.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on MAO-A and MAO-B.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Assay Setup: In a 96-well plate, add the assay buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and the different concentrations of this compound or vehicle (for control wells).
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow for the interaction between the compound and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine) to all wells.
-
Detection: The product of the enzymatic reaction can be measured over time. For kynuramine, the formation of 4-hydroxyquinoline can be detected by spectrophotometry or fluorometry.
-
Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control. Fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Caption: Canonical mGlu4 receptor signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. VU 0364770 | mGluR4 modulator | Hello Bio [hellobio.com]
- 3. Targeting metabotropic glutamate receptors for symptomatic and disease-modifying treatment in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploratory safety pharmacology: a new safety paradigm to de-risk drug candidates prior to selection for regulatory science investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 9. Interactive effects of mGlu5 and 5-HT2A receptors on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NEUPRO® (rotigotine transdermal system) Side Effects [neupro.com]
- 11. Side effects of a dopamine agonist therapy for Parkinson’s disease: a mini-review of clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Umami - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Potential MAO-B Inhibition of VU0364770
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the potential off-target monoamine oxidase B (MAO-B) inhibitory activity of VU0364770 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known off-target activity?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] While it is a valuable tool for studying mGlu4 signaling, in vitro studies have revealed that this compound can also bind to and inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) enzymes.[1]
Q2: At what concentrations does this compound inhibit MAO-A and MAO-B?
A2: Functional assays using rat mitochondrial preparations have determined the following EC50 values for this compound:[1]
| Enzyme | EC50 (µM) |
| MAO-A | 9.16 |
| MAO-B | 2.97 |
This data indicates a moderate level of inhibition, particularly for MAO-B, which should be considered when designing and interpreting experiments.
Q3: Why is controlling for MAO-B inhibition important in my experiments with this compound?
A3: MAO-B is a key enzyme in the metabolism of neurotransmitters, most notably dopamine.[3][4] Uncontrolled inhibition of MAO-B by this compound can lead to off-target effects that may confound experimental results. These effects could include alterations in dopamine levels, leading to misinterpretation of the specific role of mGlu4 modulation in your experimental model.[3]
Q4: What are the primary strategies to control for the potential MAO-B inhibition of this compound?
A4: A multi-pronged approach is recommended to ensure that the observed effects are due to the modulation of mGlu4 and not off-target MAO-B inhibition. The key strategies include:
-
Using a Negative Control: Employ a structurally similar but inactive analog of this compound, such as VU0364772.[1][5]
-
Employing a Selective MAO-B Inhibitor: Use a well-characterized and selective MAO-B inhibitor as a positive control for MAO-B inhibition.[3][]
-
Titrating this compound Concentration: Use the lowest effective concentration of this compound that elicits the desired mGlu4-mediated effect to minimize engagement of off-target MAO-B.[5]
Troubleshooting Guides
Issue: I'm observing an effect with this compound, but I'm unsure if it's due to mGlu4 modulation or MAO-B inhibition.
Troubleshooting Workflow:
Caption: A logical workflow for dissecting on-target vs. off-target effects.
Detailed Steps:
-
Run a Negative Control Experiment:
-
Rationale: VU0364772 is a structurally related compound that is inactive at mGlu4.[1] If the observed effect is absent with VU0364772, it suggests the effect is not due to the chemical scaffold itself and is more likely related to the activity of this compound.
-
Action: Repeat the experiment, substituting this compound with an equivalent concentration of VU0364772.
-
-
Use a Selective MAO-B Inhibitor as a Positive Control:
-
Rationale: A selective MAO-B inhibitor, such as selegiline (deprenyl) or rasagiline, will specifically inhibit MAO-B.[3][][7] If this compound recapitulates the effect seen with this compound, it strongly suggests that MAO-B inhibition is a contributing factor.
-
Action: Perform the experiment using a known selective MAO-B inhibitor at a concentration known to be effective.
-
-
Analyze the Results:
-
If the effect is present with this compound but absent with VU0364772, the effect is likely on-target.
-
If the effect is present with both this compound and the selective MAO-B inhibitor, the effect is likely due to off-target MAO-B inhibition.
-
If this compound produces an effect that is not replicated by either the negative control or the selective MAO-B inhibitor, the mechanism may be more complex and requires further investigation.
-
Experimental Protocols
Protocol 1: In Vivo Control for MAO Inhibition
This protocol is adapted from studies investigating the in vivo effects of this compound.[1]
Objective: To determine if the in vivo effects of this compound are confounded by MAO-A or MAO-B inhibition.
Materials:
-
This compound
-
Vehicle control
-
Clorgyline (selective MAO-A inhibitor)[][8]
-
Experimental animals (e.g., rats)
Procedure:
-
Divide animals into treatment groups: Vehicle, this compound, Clorgyline, and Selegiline.
-
Administer the compounds at appropriate doses. For example:
-
This compound (e.g., 100 mg/kg, s.c.)
-
Clorgyline (e.g., 4 mg/kg, i.p.)
-
Selegiline (e.g., 2 mg/kg, i.p.)
-
-
After a suitable pre-treatment period (e.g., 60 minutes), conduct the behavioral or physiological measurements of interest.
Data Presentation:
| Treatment Group | Key Behavioral/Physiological Readout (Mean ± SEM) | Striatal Dopamine Level (ng/g tissue) | Striatal DOPAC Level (ng/g tissue) |
| Vehicle | |||
| This compound | |||
| Clorgyline | |||
| Selegiline |
Protocol 2: In Vitro MAO-B Inhibition Assay
Objective: To directly measure the inhibitory potential of this compound on MAO-B activity in your experimental system.
Materials:
-
Mitochondrial fraction isolated from your cells or tissue of interest
-
This compound
-
Selective MAO-B inhibitor (e.g., Selegiline) as a positive control
-
MAO-B substrate (e.g., benzylamine or phenylethylamine)
-
Detection reagent (e.g., Amplex Red)
Procedure:
-
Prepare a mitochondrial fraction from your experimental system.
-
Pre-incubate the mitochondrial preparation with varying concentrations of this compound or the selective MAO-B inhibitor for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Measure the production of hydrogen peroxide using a fluorescent or colorimetric detection reagent.
-
Calculate the IC50 value for this compound's inhibition of MAO-B.
Signaling Pathway Considerations
Caption: Dual pathways of this compound action.
This diagram illustrates the two potential mechanisms of action for this compound. The intended on-target effect is the positive allosteric modulation of the mGlu4 receptor, leading to changes in synaptic transmission. The potential off-target effect is the inhibition of MAO-B, which can lead to an increase in dopamine levels by reducing its breakdown. It is crucial to experimentally distinguish between these two pathways to correctly attribute the observed biological effects.
References
- 1. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 4. Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for VU0364770 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for the mGlu4 positive allosteric modulator (PAM), VU0364770, in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1] It does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[1] This potentiation occurs through binding to an allosteric site on the receptor, which is distinct from the glutamate binding site.
Q2: Which signaling pathways are modulated by this compound?
A2: As a PAM for the Gi/o-coupled mGlu4 receptor, this compound potentiates the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The mGlu4 receptor signaling can also involve the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.
Q3: What is a typical starting point for incubation time with this compound in a cellular assay?
A3: A common starting point for pre-incubation with this compound before the addition of an agonist is in the range of 2.5 to 30 minutes.[2][3] For functional assays measuring downstream effects like changes in cAMP or ERK phosphorylation, a time-course experiment is highly recommended to determine the optimal incubation period for your specific cell system.
Q4: How does the choice of cellular assay impact the optimal incubation time?
A4: The optimal incubation time is highly dependent on the kinetics of the specific signaling pathway being measured.
-
Second Messenger Assays (e.g., cAMP): Changes in cAMP levels are often rapid. Shorter incubation times (e.g., 5-30 minutes) with this compound followed by a brief agonist stimulation are typically sufficient.
-
Protein Phosphorylation Assays (e.g., ERK): The phosphorylation cascade takes longer to reach its peak. Therefore, longer incubation times may be necessary to observe a significant effect. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is crucial.
-
Gene Expression or Cell Viability Assays: These assays measure events that occur much later in the signaling cascade. Consequently, they require significantly longer incubation periods, often in the range of hours to days.
Q5: What factors can influence the optimal incubation time for this compound?
A5: Several factors can influence the ideal incubation time, including:
-
Cell type and receptor expression levels: Cells with higher mGlu4 expression may respond more quickly.
-
Agonist concentration: The concentration of glutamate or another orthosteric agonist used can affect the kinetics of the response.
-
Assay temperature: Lower temperatures will slow down cellular processes and may require longer incubation times.
-
Assay format: The specific assay technology and reagents used can have their own kinetic properties.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No potentiation of agonist response observed. | 1. Incubation time is too short: The PAM may not have had enough time to bind to the receptor and exert its effect. 2. Compound degradation: this compound may be unstable under the specific assay conditions. 3. Low receptor expression: The cell line may not express sufficient levels of mGlu4. | 1. Perform a time-course experiment: Test a range of pre-incubation times (e.g., 5, 15, 30, 60 minutes) to identify the optimal window. 2. Consult the manufacturer's data sheet for stability information. Prepare fresh solutions for each experiment. 3. Verify mGlu4 expression using techniques like Western blot or qPCR. |
| High background signal or basal activity. | 1. Incubation time is too long: Prolonged incubation could lead to non-specific effects or cell stress. 2. Serum in the assay medium: Serum contains growth factors that can activate signaling pathways, including the MAPK/ERK pathway. | 1. Reduce the pre-incubation time. 2. Serum-starve the cells for a few hours or overnight before the experiment, particularly for phosphorylation assays. |
| Inconsistent results between experiments. | 1. Variability in incubation time or temperature: Minor deviations can lead to significant differences in results. 2. Cell passage number: The characteristics of cultured cells can change over time. | 1. Strictly control all incubation times and temperatures. Use a calibrated incubator and timer. 2. Use cells within a consistent and defined passage number range. |
| Observed effect decreases with longer incubation. | 1. Receptor desensitization or internalization: Continuous exposure to the PAM and agonist can lead to a downregulation of the receptor response. | 1. Shorten the incubation time. Focus on earlier time points in your time-course experiments. |
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the this compound-mediated potentiation of agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing mGlu4 receptor (e.g., CHO-mGlu4)
-
This compound
-
mGlu4 agonist (e.g., Glutamate)
-
Forskolin
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Cell Plating: Plate cells in a 96-well or 384-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the mGlu4 agonist in assay buffer.
-
Assay: a. Wash the cells once with assay buffer. b. Add this compound at various concentrations to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C. c. Add the mGlu4 agonist at a fixed concentration (e.g., EC20) along with a fixed concentration of forskolin to all wells. d. Incubate for a further 15-30 minutes at 37°C. e. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the EC50 of potentiation.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of this compound's effect on agonist-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing mGlu4 receptor
-
This compound
-
mGlu4 agonist (e.g., Glutamate)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-16 hours prior to the experiment.
-
Compound Treatment: a. Pre-treat cells with various concentrations of this compound for a chosen time (e.g., 30 minutes). b. Stimulate the cells with an mGlu4 agonist for a time determined by a preliminary time-course experiment (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST. c. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. d. Wash and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as a ratio of phospho-ERK to total-ERK.
Visualizations
Caption: mGlu4 receptor signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of VU0364770 and Other mGluR4 Positive Allosteric Modulators
The metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor, has emerged as a significant therapeutic target for neurological disorders, particularly Parkinson's disease. Activation of mGluR4, especially through positive allosteric modulators (PAMs), offers a promising non-dopaminergic approach to normalize aberrant synaptic transmission in the basal ganglia.[1][2] PAMs are advantageous as they only enhance the receptor's response to the endogenous ligand, glutamate, potentially reducing receptor desensitization compared to direct agonists.[3]
This guide provides a detailed comparison of the efficacy of VU0364770 with other notable mGluR4 PAMs, including PHCCC, ADX88178, Lu AF21934, and Foliglurax. The comparison is based on preclinical data, focusing on in vitro potency, selectivity, and in vivo efficacy in rodent models of Parkinson's disease.
mGluR4 Signaling Pathway
The binding of a PAM to an allosteric site on the mGluR4 receptor enhances the receptor's response to glutamate. As a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This cascade ultimately modulates downstream effectors, resulting in a reduction of neurotransmitter release from presynaptic terminals.[4]
Caption: Simplified mGluR4 signaling cascade initiated by glutamate and enhanced by a PAM.
In Vitro Efficacy and Potency
The in vitro potency of mGluR4 PAMs is typically determined by their half-maximal effective concentration (EC50) in cell-based assays that measure the potentiation of a glutamate response. A lower EC50 value indicates higher potency.
| Compound | EC50 (human mGluR4) | EC50 (rat mGluR4) | Key Selectivity Notes | Reference(s) |
| This compound | Submicromolar | Submicromolar | Selective mGluR4 PAM. | [5] |
| PHCCC | 4.1 µM | - | The first reported mGluR4 PAM; also shows partial antagonist activity at mGluR1b.[3][6] | [3] |
| ADX88178 | 4 nM | 9 nM | Highly selective with minimal activities at other mGluRs.[1][7] | [1][7][8] |
| Lu AF21934 | ~500 nM | - | Selective for mGluR4 over mGluR6 (EC50 = 7 µM) and a panel of other CNS targets.[4][9][10] | [4][9] |
| Foliglurax | ~79 nM | - | >15-fold selective for mGluR4 over mGluR6.[9] | [4][9] |
| ML128 | 240 nM | 110 nM | Highly selective against other mGluR subtypes. | [11] |
| ML182 | 291 nM | 376 nM | Selective, with weak activity at mGlu5, mGlu6, and mGlu7. | [12] |
| ML292 | 1.2 µM | 330 nM | Selective, with weak antagonist activity at mGlu5 and PAM activity at mGlu6. | [13] |
In Vivo Preclinical Efficacy
The therapeutic potential of mGluR4 PAMs is evaluated in various rodent models of Parkinson's disease that mimic motor deficits. Key models include haloperidol-induced catalepsy and the 6-hydroxydopamine (6-OHDA) lesion model.
Experimental Workflow: Haloperidol-Induced Catalepsy
This model assesses the potential of a compound to reverse the cataleptic state (a state of immobility and muscle rigidity) induced by the dopamine D2 receptor antagonist, haloperidol. It is a common screening method for potential anti-parkinsonian drugs.
Caption: A typical experimental workflow for the haloperidol-induced catalepsy model in rodents.
Comparative In Vivo Results
| Compound | Model | Species | Key Findings | Reference(s) |
| This compound | Haloperidol-induced catalepsy | Rat | Exhibited efficacy in reversing catalepsy. | [5][14] |
| 6-OHDA lesion (forelimb asymmetry) | Rat | Showed efficacy alone and potentiated the effects of a low dose of L-DOPA.[5] | [5] | |
| L-DOPA-induced dyskinesia | Rat | Failed to reduce established abnormal involuntary movements (AIMs). | [15][16] | |
| PHCCC | Haloperidol-induced catalepsy | Rat | Reversed catalepsy when administered intracerebroventricularly (ICV). | [3] |
| Reserpine-induced akinesia | Rat | Reversed akinesia when administered ICV. | [3][17] | |
| ADX88178 | Haloperidol-induced catalepsy | Rat | Reversed catalepsy at 3 and 10 mg/kg (oral administration).[1][7] | [1][7] |
| 6-OHDA lesion (forelimb akinesia) | Rat | Enhanced the effects of L-DOPA without worsening dyskinesias.[7] | [7] | |
| MPTP-lesioned marmoset | Marmoset | Reduced parkinsonian disability but mildly worsened psychosis-like behaviors.[18] | [18] | |
| Lu AF21934 | Haloperidol-induced catalepsy | Rat | Showed efficacy in reversing catalepsy. | [9] |
| L-DOPA-induced dyskinesia | Rat | Did not reduce established AIMs. | [16] | |
| Foliglurax | Parkinson's Disease | Human | Did not meet primary endpoints in a Phase II clinical trial. | [4][9] |
| ML292 | Haloperidol-induced catalepsy | Rat | Showed efficacy, superior to ML128 and ML182 at a 1.5 mg/kg dose of haloperidol. | [13] |
| 6-OHDA lesion (forelimb asymmetry) | Rat | Efficacious alone and in combination with L-DOPA. | [13] |
Summary and Conclusion
The development of mGluR4 PAMs has progressed significantly from early compounds like PHCCC, which suffered from poor drug-like properties, to systemically active and potent molecules like this compound and ADX88178.[3][5]
Caption: Logical relationship of key mGluR4 PAMs and their defining characteristics.
-
This compound stands out as a systemically active mGluR4 PAM with demonstrated efficacy in preclinical models, both as a monotherapy and as an adjunct to L-DOPA.[5] Its development marked a significant improvement over earlier tool compounds that required direct central administration.
-
ADX88178 represents a leap forward in terms of potency, with EC50 values in the low nanomolar range.[7][8] It shows robust efficacy in rodent models and has been investigated in non-human primates, providing strong validation for the therapeutic concept.[7][18]
-
Lu AF21934 and Foliglurax have also been important research tools. However, the clinical failure of Foliglurax highlights the significant challenge of translating preclinical efficacy into clinical success for Parkinson's disease.[4][9]
References
- 1. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Targeting metabotropic glutamate receptors for symptomatic and disease-modifying treatment in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VU0364770 and ADX88178: Potent and Selective mGlu4 Positive Allosteric Modulators
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed, data-driven comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4): VU0364770 and ADX88178. Both compounds have been instrumental in elucidating the therapeutic potential of mGlu4 activation in a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and psychosis. This document summarizes their pharmacological profiles, presents key experimental data in a comparative format, and provides detailed methodologies for the key assays cited.
In Vitro Pharmacological Profile: A Quantitative Comparison
The in vitro potency and selectivity of this compound and ADX88178 have been characterized across various assays and species. The following tables summarize the key quantitative data for a direct comparison.
Table 1: In Vitro Potency at mGlu4 Receptors
| Compound | Species | Assay Type | EC₅₀ | Reference |
| This compound | Human | Calcium Mobilization | 1.1 µM | [1][2] |
| Rat | Calcium Mobilization | 290 nM | [1][2] | |
| ADX88178 | Human | Not Specified | 4 nM | [3][4][5] |
| Rat | Not Specified | 9 nM | [3] |
Table 2: Selectivity Profile
| Compound | Off-Target | Activity | Potency | Reference |
| This compound | mGlu5 | Antagonist | 17.9 µM | [1][2] |
| mGlu6 | PAM | 6.8 µM | [1][2] | |
| MAO-A (human) | Inhibition (Ki) | 8.5 µM | [1] | |
| MAO-B (human) | Inhibition (Ki) | 0.72 µM | [1] | |
| ADX88178 | Other mGluRs | Minimal | EC₅₀ > 30 µM | [5] |
In Vivo Efficacy: Preclinical Models
Both this compound and ADX88178 have demonstrated efficacy in various rodent models of neurological and psychiatric disorders, highlighting the therapeutic potential of mGlu4 modulation.
Table 3: Summary of In Vivo Studies
| Compound | Model | Species | Effect | Reference |
| This compound | Haloperidol-induced catalepsy | Rat | Reversal of catalepsy | [1][6][7] |
| 6-OHDA lesion (Parkinson's) | Rat | Reversal of forelimb asymmetry | [6][7] | |
| ADX88178 | Haloperidol-induced catalepsy | Rat | Reversal of catalepsy | [3] |
| 6-OHDA lesion (Parkinson's) | Rat | Potentiation of L-DOPA effects | [3] | |
| Marble Burying Test (Anxiety) | Mouse | Reduced marble burying | [3][8] | |
| Elevated Plus Maze (Anxiety) | Mouse, Rat | Increased open-arm exploration | [3] | |
| Forced Swim Test (Depression) | Mouse | Reduced immobility | [8] | |
| MK-801-induced hyperactivity (Psychosis) | Mouse | Reduced hyperactivity | [9] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach to characterizing these compounds, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Allosteric Probe for the Metabotropic Glutamate Receptor 2: Design, Synthesis, and Pharmacological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. uni-regensburg.de [uni-regensburg.de]
- 9. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of VU0364770 for the Metabotropic Glutamate Receptor 4 (mGluR4)
A Comparative Guide for Researchers
VU0364770 is a systemically active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor primarily expressed in the central nervous system.[1][2][3] As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate, rather than directly activating it.[1][2] This mechanism offers a nuanced approach to modulating glutamatergic signaling, with therapeutic potential in conditions like Parkinson's disease.[1][3] For its utility as both a research tool and a potential therapeutic lead, establishing high selectivity for mGluR4 over other mGluR subtypes and off-target proteins is critical. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Analysis of this compound Activity
The selectivity of this compound has been assessed through a series of in vitro assays, comparing its potency and efficacy at mGluR4 with its activity at other related receptors and known off-targets.
Table 1: Potency of this compound at Rat mGluR4
| Assay Type | Parameter | Value (μM) |
| Thallium Flux Assay | EC₅₀ | 0.376 |
This table summarizes the potency of this compound in potentiating the response of rat mGluR4 to an EC₂₀ concentration of glutamate.
Table 2: Selectivity Profile of this compound Across mGluR Subtypes and Other Targets
| Target | Species | Assay Type | This compound Concentration | Activity / Fold Shift |
| mGluR1 | Rat | Calcium Mobilization | 10 μM | No Agonist or Modulatory Activity |
| mGluR2 | Rat | Thallium Flux | 10 μM | No Modulatory Activity |
| mGluR3 | Rat | Thallium Flux | 10 μM | No Modulatory Activity |
| mGluR5 | Rat | Calcium Mobilization | 10 μM | No Agonist or Modulatory Activity |
| mGluR6 | Human | Thallium Flux | 10 μM | No Modulatory Activity |
| mGluR7 | Rat | Thallium Flux | 10 μM | No Modulatory Activity |
| mGluR8 | Rat | Thallium Flux | 10 μM | No Modulatory Activity |
| MAO-A | Rat | MAO-Glo Assay | - | EC₅₀ = 9.16 μM |
| MAO-B | Rat | MAO-Glo Assay | - | EC₅₀ = 2.97 μM |
Data compiled from studies characterizing this compound.[4] The "Fold Shift" measures the degree to which the PAM potentiates the agonist's potency. The absence of modulatory activity indicates high selectivity for mGluR4.
The data clearly demonstrates that this compound is highly selective for mGluR4 among the mGluR family. At a concentration of 10 μM, which is over 25 times its EC₅₀ at mGluR4, it shows no modulatory activity at any other mGluR subtype tested.[4] However, the compound does exhibit moderate inhibitory activity against monoamine oxidase A (MAO-A) and B (MAO-B), an important consideration for in vivo studies.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the selectivity of mGluR4 PAMs like this compound.
1. Functional Characterization of mGluR4 PAM Activity (Thallium Flux Assay)
This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are co-expressed with Gi/o-coupled receptors like mGluR4. Channel opening leads to an influx of thallium, which is detected by a fluorescent dye.
-
Cell Lines: HEK293 cells stably co-expressing the rat mGluR4 receptor and a GIRK channel subunit.
-
Materials:
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
FluxOR™ Thallium Detection Kit.
-
Glutamate (orthosteric agonist).
-
This compound (test compound).
-
-
Protocol:
-
Plate the cells in 384-well black-walled, clear-bottom plates and culture overnight.
-
Remove culture medium and add the FluxOR™ loading buffer containing the thallium-sensitive dye. Incubate for 90 minutes at room temperature.
-
Prepare a concentration-response curve of this compound in the presence of an EC₂₀ concentration of glutamate (the concentration of glutamate that elicits 20% of its maximal response).
-
Using a FLIPR (Fluorometric Imaging Plate Reader), add the compound/glutamate solution to the cells.
-
Five minutes after the initial addition, add a stimulus buffer containing thallium sulfate.
-
Measure the fluorescence signal, which corresponds to thallium influx through the activated GIRK channels.
-
Data Analysis: Normalize the fluorescence response and fit the data to a four-parameter logistic equation to determine the EC₅₀ of this compound.
-
2. Off-Target Activity Screening (MAO-Glo™ Assay)
This assay determines the activity of monoamine oxidase (MAO) by measuring the production of hydrogen peroxide from the deamination of a substrate.
-
Source: Rat brain mitochondrial preparation.
-
Materials:
-
MAO-Glo™ Assay Kit (Promega).
-
This compound (test compound).
-
-
Protocol:
-
Prepare a concentration-response curve of this compound.
-
In a 96-well plate, add the rat mitochondrial preparation, the MAO substrate, and the test compound at various concentrations.
-
Incubate the reaction for a specified time at room temperature.
-
Add the Luciferin Detection Reagent. This reagent reacts with the H₂O₂ produced by MAO activity to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: The degree of inhibition is calculated relative to a vehicle control. The data is then plotted to determine the EC₅₀ for MAO-A and MAO-B inhibition.[4]
-
Mandatory Visualizations
mGluR4 Signaling Pathway
The canonical pathway for mGluR4 involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase (AC) and reduces intracellular cyclic AMP (cAMP) levels.[2] Emerging evidence also points to alternative signaling cascades involving Phospholipase C (PLC) and the MAPK pathways.[5][6]
Caption: Simplified signaling pathways for the mGluR4 receptor.
Experimental Workflow for Selectivity Validation
This diagram illustrates a logical workflow for assessing the selectivity of a novel compound.
Caption: General workflow for validating compound selectivity.
References
- 1. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Type 4 Metabotropic Glutamate Receptor Attenuates Oxidative Stress-Induced Death of Neural Stem Cells with Inhibition of JNK and p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
experimental controls for validating VU0364770's on-target effects
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating the On-Target Effects of the mGlu4 Positive Allosteric Modulator, VU0364770.
This guide provides a comprehensive overview of experimental controls and comparative compounds for validating the on-target effects of this compound, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). The provided methodologies and data are intended to assist researchers in designing robust experiments to confirm the specificity of this compound's actions.
Understanding the Mechanism: The mGlu4 Signaling Pathway
This compound acts as a PAM at the mGlu4 receptor. This means it does not directly activate the receptor but enhances the receptor's response to its endogenous ligand, glutamate. The mGlu4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.[1]
Caption: A diagram illustrating the signaling pathway of the mGlu4 receptor.
Comparative Analysis of mGlu4 Positive Allosteric Modulators
To rigorously assess the on-target effects of this compound, it is essential to compare its performance with other known mGlu4 PAMs. This table summarizes the key pharmacological parameters of this compound and two alternative compounds, VU0155041 and ADX88178.
| Compound | Target | EC50 (human mGlu4) | EC50 (rat mGlu4) | Selectivity |
| This compound | mGlu4 PAM | 1.1 µM | 290 nM | Weak activity at mGlu6 (PAM) and mGlu5 (antagonist) at higher concentrations.[2] |
| VU0155041 | mGlu4 PAM | ~11 µM | Not explicitly stated | Active at both mGlu4/4 homomers and mGlu2/4 heteromers.[3] |
| ADX88178 | mGlu4 PAM | 4 nM | 9 nM | Highly selective for mGlu4 with EC50 > 30 µM for other mGluRs.[4][5] |
Experimental Workflow for On-Target Validation
A multi-faceted approach is necessary to confidently attribute the observed effects of this compound to its interaction with the mGlu4 receptor. The following workflow outlines a logical sequence of experiments.
Caption: A logical workflow for validating the on-target effects of this compound.
Detailed Experimental Protocols
Herein are detailed protocols for key experiments to validate the on-target effects of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the mGlu4 receptor and its allosteric effect on agonist binding.
Materials:
-
HEK293 or CHO cells stably expressing human or rat mGlu4.
-
Radiolabeled mGlu4 agonist (e.g., [3H]L-AP4) or a labeled allosteric modulator.
-
This compound and other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes from mGlu4-expressing cells.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
To determine the allosteric effect on agonist binding, perform a saturation binding experiment with increasing concentrations of the radiolabeled agonist in the absence and presence of a fixed concentration of this compound.
-
Incubate at room temperature for 60 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine IC50, Ki, Kd, and Bmax values.
Controls:
-
Negative Control: Use a structurally similar but inactive analog, such as VU0364772, to demonstrate that the observed binding is specific to the active compound.
-
Positive Control: Use a known mGlu4 PAM, such as ADX88178, to validate the assay setup.
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled mGlu4 agonist or antagonist.
Calcium Imaging Assay (FLIPR)
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells co-expressing mGlu4 and a promiscuous G-protein like Gα15 or a chimeric G-protein that couples to the phospholipase C pathway.
Materials:
-
HEK293 or CHO cells stably co-expressing mGlu4 and a suitable G-protein.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound, glutamate, and other test compounds.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR).
Protocol:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Acquire a baseline fluorescence reading on the FLIPR instrument.
-
Add this compound at various concentrations and incubate for a specified period.
-
Add a sub-maximal (EC20) concentration of glutamate and immediately measure the change in fluorescence.
-
Analyze the data to determine the EC50 of this compound for potentiation of the glutamate response.
Controls:
-
Negative Control: Cells not expressing mGlu4 should not show a response. The inactive analog VU0364772 should not potentiate the glutamate response.
-
Positive Control: A known mGlu4 PAM like ADX88178.
-
Vehicle Control: To account for any effects of the solvent.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To assess the effect of this compound on mGlu4-mediated modulation of synaptic transmission.
Materials:
-
Brain slices from rodents (e.g., hippocampus or striatum).
-
Artificial cerebrospinal fluid (aCSF).
-
Recording electrodes filled with internal solution.
-
Patch-clamp amplifier and data acquisition system.
-
This compound, a specific mGlu4 agonist (e.g., L-AP4), and antagonists.
Protocol:
-
Prepare acute brain slices and allow them to recover.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell recording from a neuron of interest.
-
Evoke synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers.
-
Record a stable baseline of synaptic responses.
-
Apply a specific mGlu4 agonist (e.g., L-AP4) to induce a depression of synaptic transmission.
-
After washout of the agonist, co-apply the agonist with this compound and observe the potentiation of the agonist-induced depression.
-
Analyze the amplitude and frequency of synaptic currents.
Controls:
-
Negative Control: Application of this compound alone should have minimal effect on baseline synaptic transmission. The inactive analog VU0364772 should not potentiate the agonist effect.
-
Positive Control: Use a known mGlu4 PAM.
-
Pharmacological Blockade: The effect of this compound and the agonist should be blocked by a specific mGlu4 antagonist.
-
mGlu4 Knockout Mice: The effects of this compound should be absent in recordings from mGlu4 knockout mice.[6]
cAMP Assay
Objective: To measure the inhibition of adenylyl cyclase activity by this compound in response to mGlu4 activation.
Materials:
-
CHO or HEK293 cells stably expressing mGlu4.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Forskolin (an adenylyl cyclase activator).
-
This compound, glutamate, and other test compounds.
Protocol:
-
Plate cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with this compound at various concentrations.
-
Stimulate the cells with a fixed concentration of glutamate in the presence of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Analyze the data to determine the IC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
Controls:
-
Negative Control: Untransfected cells or cells treated with the inactive analog VU0364772.
-
Positive Control: A known mGlu4 agonist or PAM.
-
Basal Control: No forskolin stimulation.
-
Forskolin Control: To determine the maximal cAMP production.
By employing these rigorous experimental controls and comparative analyses, researchers can confidently validate the on-target effects of this compound and contribute to a clearer understanding of its therapeutic potential.
References
- 1. Trans-Synaptic Signaling through the Glutamate Receptor Delta-1 Mediates Inhibitory Synapse Formation in Cortical Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Actions of Novel Allosteric Modulators Reveal Functional Heteromers of Metabotropic Glutamate Receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Activity of VU0364770 in Screening Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target activity of VU0364770, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), with other notable mGlu4 PAMs. The information presented herein is supported by experimental data from various screening assays to assist researchers in selecting the most appropriate tool compound for their studies.
Executive Summary
This compound is a selective and potent mGlu4 PAM with demonstrated efficacy in preclinical models of Parkinson's disease. A critical aspect of its pharmacological profile is its activity at unintended biological targets, known as off-target activity. This guide details the off-target profile of this compound and compares it with other widely used mGlu4 PAMs: PHCCC, VU0155041, and ADX88178. Understanding the selectivity of these compounds is paramount for the accurate interpretation of experimental results and for advancing drug discovery programs.
Comparative Off-Target Activity of mGlu4 PAMs
The following table summarizes the known off-target activities of this compound and selected comparator mGlu4 PAMs. The data is compiled from various in vitro screening assays.
| Compound | Primary Target | Off-Target Activity | Reference(s) |
| This compound | mGlu4 PAM | - mGlu5: Antagonist activity - mGlu6: Weak PAM activity - MAO-A: Inhibition - MAO-B: Inhibition | [1] |
| PHCCC | mGlu4 PAM | - mGlu1: Partial antagonist activity | [2] |
| VU0155041 | mGlu4 PAM | - Displays allosteric agonist activity in some assays | [3] |
| ADX88178 | mGlu4 PAM | - High selectivity for mGlu4 | [4] |
Table 1: Comparison of Off-Target Activities of mGlu4 Positive Allosteric Modulators. This table highlights the known off-target interactions of this compound and other commonly used mGlu4 PAMs.
Quantitative Analysis of Off-Target Interactions
For a more detailed comparison, the following table presents quantitative data on the potency of this compound at its primary and off-targets.
| Target | Activity | Potency (IC₅₀/EC₅₀/Kᵢ) |
| Human mGlu4 | PAM | EC₅₀: 1.1 µM |
| Rat mGlu4 | PAM | EC₅₀: 290 nM |
| mGlu5 | Antagonist | IC₅₀: 17.9 µM |
| mGlu6 | PAM | EC₅₀: 6.8 µM |
| Human MAO-A | Inhibitor | Kᵢ: 8.5 µM |
| Human MAO-B | Inhibitor | Kᵢ: 0.72 µM |
Table 2: Quantitative Off-Target Activity of this compound. This table provides specific potency values for this compound at various receptors and enzymes, allowing for a quantitative assessment of its selectivity.
Experimental Protocols
The off-target activity of mGlu4 PAMs is typically assessed using a battery of in vitro functional assays. Below are detailed methodologies for two key experiments commonly employed in the screening cascade.
Calcium Mobilization Assay
This assay is used to determine the activity of compounds on Gq-coupled GPCRs or Gi/o-coupled receptors that are co-expressed with a promiscuous G-protein like Gαqi5, which redirects the signal through the Gq pathway.
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by a test compound in cells expressing a specific mGlu receptor subtype.
Materials:
-
HEK293 cells stably expressing the mGlu receptor of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Test compound and L-glutamate.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the target mGlu receptor into black-walled, clear-bottom 96-well or 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer containing probenecid. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition: Add the test compound at various concentrations to the wells and incubate for a specified period.
-
Agonist Addition and Measurement: Add a sub-maximal concentration (EC₂₀) of L-glutamate to the wells and immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is analyzed to determine the EC₅₀ of the test compound's potentiating effect.
Thallium Flux Assay
This assay is a functional, fluorescence-based method to measure the activity of Gi/o-coupled GPCRs that modulate the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Objective: To measure the test compound's ability to potentiate glutamate-induced thallium flux through GIRK channels in cells co-expressing the mGlu receptor and GIRK channels.
Materials:
-
CHO or HEK293 cells stably co-expressing the mGlu receptor of interest and GIRK channels.
-
Cell culture medium.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay buffer and stimulus buffer containing thallium sulfate.
-
Test compound and L-glutamate.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate cells in 96-well or 384-well microplates and incubate.
-
Dye Loading: Load the cells with a thallium-sensitive dye.
-
Compound and Agonist Preparation: Prepare serial dilutions of the test compound and a solution of L-glutamate.
-
Assay Execution: a. A baseline fluorescence is established. b. The test compound is added, followed by a brief incubation. c. A stimulus buffer containing L-glutamate and thallium is added.
-
Signal Detection: The influx of thallium through the activated GIRK channels causes an increase in fluorescence, which is measured kinetically.
-
Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The data is used to determine the EC₅₀ of the compound's modulatory effect.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: mGlu4 receptor signaling pathway.
References
- 1. Facilitating mGluR4 activity reverses the long-term deleterious consequences of chronic morphine exposure in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biochemical vs. Cell-Based Assays for the Characterization of VU0364770, an mGlu4 Positive Allosteric Modulator
For researchers, scientists, and drug development professionals, the robust characterization of a novel compound is paramount. VU0364770, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), presents a promising therapeutic avenue for neurological disorders such as Parkinson's disease.[1] This guide provides a comprehensive comparison of biochemical and cell-based assay methodologies for the in-depth analysis of this compound, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
At a Glance: Key Differences Between Biochemical and Cell-Based Assays
Biochemical and cell-based assays offer distinct yet complementary insights into the pharmacological profile of a compound like this compound. Biochemical assays provide a direct measure of the interaction between the compound and its molecular target in a simplified, cell-free environment. In contrast, cell-based assays offer a more physiologically relevant context by assessing the compound's effect on cellular signaling pathways within a living cell.
| Feature | Biochemical Assays | Cell-Based Assays |
| System Complexity | Low (isolated receptors, enzymes) | High (whole cells, integrated signaling pathways) |
| Physiological Relevance | Lower | Higher |
| Throughput | Often higher | Can be adapted for high throughput |
| Information Gained | Direct binding affinity, enzyme kinetics | Functional consequences of target engagement, cellular signaling |
| Example Assays for this compound | Radioligand Binding Assay, HPLC for monoamine levels | Calcium Mobilization Assay, cAMP Assay |
Quantitative Analysis of this compound: A Data-Driven Comparison
The following tables summarize key quantitative data for this compound and other mGlu4 PAMs, derived from various biochemical and cell-based assays.
Table 1: In Vitro Potency of mGlu4 PAMs
| Compound | Assay Type | Species | EC50 | % Glutamate Max Response | Reference |
| This compound | Calcium Mobilization | Human | 1.2 µM | 105% (normalized to PHCCC) | [2] |
| This compound | Calcium Mobilization | Rat | 0.33 µM | 126% (normalized to PHCCC) | [2] |
| VU0155041 | Calcium Mobilization | Human | - | - | [3] |
| ML292 | Calcium Mobilization | Human | 1.196 µM | - | [2] |
| ML292 | Calcium Mobilization | Rat | 0.330 µM | - | [2] |
Table 2: Selectivity Profile of this compound Against Other mGlu Receptors
| mGlu Receptor Subtype | Activity | IC50 / EC50 |
| mGlu1 | Inactive | >10 µM |
| mGlu2 | Inactive | >10 µM |
| mGlu3 | Inactive | >10 µM |
| mGlu5 | Weak Antagonist | 17.9 µM |
| mGlu6 | Weak PAM | 6.8 µM |
| mGlu7 | Inactive | >10 µM |
| mGlu8 | Inactive | >10 µM |
Data for selectivity is often presented as a lack of significant activity at a certain concentration, typically 10 µM, or as IC50/EC50 values for any observed off-target effects.
Signaling Pathway and Experimental Workflows
To visually conceptualize the mechanisms and methods discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: mGlu4 Receptor Signaling Pathway with this compound.
Caption: Workflow for HPLC Analysis of Monoamines.
Caption: Workflow for a Calcium Mobilization Assay.
Detailed Experimental Protocols
Biochemical Assay: HPLC Analysis of Monoamines and Metabolites in Rodent Brain Tissue
This protocol is adapted from methodologies used to assess the neurochemical effects of compounds like this compound in preclinical models of Parkinson's disease.
1. Materials and Reagents:
-
Rodent brain tissue (e.g., striatum)
-
Perchloric acid (0.1 M)
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.5 mM EDTA, 1.0 mM sodium dodecyl sulfate, 15% methanol, pH 2.6)
-
Monoamine standards (dopamine, serotonin, and their metabolites)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
2. Sample Preparation:
-
Dissect brain tissue on ice and immediately freeze in liquid nitrogen. Store at -80°C until use.
-
Homogenize the frozen tissue in 10 volumes of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
3. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample or standard into the HPLC system.
-
Separate the monoamines and their metabolites using a C18 reverse-phase column.
-
Detect the analytes using an electrochemical detector set at an appropriate potential (e.g., +0.7 V).
4. Data Analysis:
-
Identify and quantify the peaks corresponding to each monoamine and metabolite by comparing their retention times and peak areas to those of the standards.
-
Normalize the results to the tissue weight.
Cell-Based Assay: Calcium Mobilization Assay in mGlu4-Expressing HEK293 Cells
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization by this compound.
1. Materials and Reagents:
-
HEK293 cells stably expressing the human or rat mGlu4 receptor and a chimeric G-protein (e.g., Gqi5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
This compound
-
L-glutamate
-
384-well black-walled, clear-bottom microplates
2. Cell Culture and Plating:
-
Culture the mGlu4-expressing HEK293 cells in a T75 flask at 37°C and 5% CO2.
-
Harvest the cells and seed them into a 384-well microplate at a density of 20,000 cells per well.
-
Incubate the plate overnight to allow for cell attachment.
3. Assay Procedure:
-
Prepare a dye-loading solution containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the culture medium from the cell plate and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cell plate and incubate for a specified time (e.g., 2-15 minutes).
-
Prepare a solution of L-glutamate at a concentration that elicits a submaximal response (EC20).
-
Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence, then add the L-glutamate solution and continue to measure the fluorescence kinetically.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the potentiation of the glutamate response as a function of the this compound concentration to determine the EC50.
Conclusion
The characterization of this compound necessitates a multi-faceted approach employing both biochemical and cell-based assays. Biochemical assays, such as HPLC and radioligand binding, provide crucial information on the direct molecular interactions and neurochemical consequences of target engagement. Cell-based assays, including calcium mobilization and cAMP measurements, offer a more physiologically relevant understanding of the compound's functional activity on cellular signaling pathways. By integrating the data from these complementary methodologies, researchers can build a comprehensive pharmacological profile of this compound, paving the way for its further development as a potential therapeutic agent.
References
- 1. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of VU0364770 and Other mGluR4 Positive Allosteric Modulators in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of VU0364770, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in various preclinical models of Parkinson's disease. The performance of this compound is objectively compared with other relevant mGluR4 PAMs, supported by experimental data, to aid in the evaluation of this therapeutic strategy.
Introduction to mGluR4 PAMs in Parkinson's Disease
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[1][2] Positive allosteric modulators of mGluR4 have emerged as a promising non-dopaminergic therapeutic approach.[3][4] These modulators enhance the receptor's response to its endogenous ligand, glutamate, offering a potential means to normalize basal ganglia circuitry and alleviate motor symptoms.[4] this compound is a systemically active mGluR4 PAM that has demonstrated efficacy in rodent models of PD, both as a monotherapy and in combination with existing treatments like L-DOPA.[2][3]
In Vitro Profile of this compound and Comparators
The initial characterization of any therapeutic compound begins with its in vitro activity and selectivity. The following table summarizes the in vitro potency of this compound and a key comparator, ADX88178.
| Compound | Target | Assay Type | Potency (EC₅₀) | Selectivity | Reference |
| This compound | rat mGluR4 | Thallium Flux | ~560 nM | Selective against other mGluRs | [4] |
| human mGluR4 | Thallium Flux | ~750 nM | Selective against other mGluRs | [4] | |
| ADX88178 | rat mGluR4 | Calcium Flux | 9 nM | Highly selective for mGluR4 | [5] |
| human mGluR4 | Calcium Flux | 4 nM | Highly selective for mGluR4 | [5] |
In Vivo Efficacy in Rodent Models of Parkinson's Disease
The therapeutic potential of this compound has been evaluated in established rodent models that mimic the motor impairments of Parkinson's disease.
Haloperidol-Induced Catalepsy
This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.
| Compound | Animal Model | Doses Tested (mg/kg) | Route of Administration | Key Findings | Reference |
| This compound | Rat | 10, 30, 56 | s.c. | Dose-dependently reversed catalepsy. | [3] |
| ADX88178 | Rat | 3, 10 | p.o. | Significantly reversed catalepsy at both doses. | [5] |
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model: Forelimb Asymmetry
This model involves the unilateral injection of the neurotoxin 6-OHDA to create a lesion in the nigrostriatal pathway, resulting in asymmetrical forelimb use. The cylinder test is commonly used to quantify this deficit.
| Compound | Animal Model | Doses Tested (mg/kg) | Route of Administration | Key Findings | Reference |
| This compound | Rat | 10, 30, 56 | s.c. | Significantly reversed forelimb asymmetry at 30 and 56 mg/kg. | [3] |
| ADX88178 | Rat | 3, 10, 30 (with L-DOPA) | p.o. | In combination with a low dose of L-DOPA, dose-dependently reversed forelimb akinesia. | [5] |
Combination Therapy: L-DOPA Sparing Potential
A key therapeutic goal in Parkinson's disease is to reduce the required dose of L-DOPA to minimize side effects. Studies have explored the potential of mGluR4 PAMs to enhance the efficacy of L-DOPA.
| Compound | Animal Model | Combination | Key Findings | Reference |
| This compound | 6-OHDA Lesioned Rat | Inactive dose of L-DOPA | Potentiated the effect of L-DOPA in reversing forelimb asymmetry, suggesting a L-DOPA sparing effect. | [3] |
| ADX88178 | 6-OHDA Lesioned Rat | Low dose of L-DOPA (6 mg/kg) | Robustly and dose-dependently reversed forelimb akinesia. | [5] |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Administer haloperidol (typically 0.5-1.5 mg/kg, i.p.) to induce a cataleptic state.
-
At a predetermined time post-haloperidol administration (e.g., 60 minutes), administer the test compound (e.g., this compound) or vehicle.
-
Assess catalepsy at various time points (e.g., 30, 60, 90, 120 minutes) after test compound administration.
-
Catalepsy is measured by placing the rat's forepaws on a horizontal bar (e.g., 9 cm high) and recording the latency to remove both paws. A cut-off time (e.g., 180 seconds) is typically used.
-
6-OHDA-Induced Forelimb Asymmetry (Cylinder Test) in Rats
-
Animal Model: Male Sprague-Dawley rats with unilateral 6-OHDA lesions of the medial forebrain bundle.
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle.
-
At a specified time after administration, place the rat in a transparent glass cylinder.
-
Videorecord the rat's exploratory behavior for a set duration (e.g., 5 minutes).
-
A blinded observer scores the number of independent wall contacts made with the left forelimb, right forelimb, and both forelimbs simultaneously.
-
The data is typically expressed as the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb contacts.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR4 signaling pathway and a typical experimental workflow for evaluating mGluR4 PAMs.
Caption: Simplified mGluR4 signaling pathway.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Potentiation of Glutamate Response by VU0364770: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VU0364770, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with alternative mGluR4 PAMs. The content is supported by experimental data and detailed protocols for key validation assays, designed to assist researchers in the evaluation and application of these compounds.
Comparative Analysis of mGluR4 Positive Allosteric Modulators
This compound is a potent and selective mGluR4 PAM. Its primary mechanism of action is to enhance the response of the mGluR4 receptor to its endogenous ligand, glutamate. This potentiation is achieved by binding to an allosteric site on the receptor, distinct from the glutamate binding site, which induces a conformational change that increases the affinity and/or efficacy of glutamate.
For a comprehensive evaluation, this compound is compared with other well-characterized mGluR4 PAMs, including PHCCC, VU0080421, ML128, and ML182. The following table summarizes their performance based on key quantitative metrics from in vitro pharmacological assays.
| Compound | Type | EC50 (nM) | Fold Shift of Glutamate EC50 | Reference |
| This compound | mGluR4 PAM | 290 | >10 | [1] |
| PHCCC | mGluR4 PAM | 4100 | 5.5 | [1] |
| VU0080421 | mGluR4 PAM | 4600 | 27.2 | [1] |
| ML128 | mGluR4 PAM | ~5000 | 5 | [2] |
| ML182 | mGluR4 PAM | 291 | 11.2 |
EC50: The half-maximal effective concentration for potentiation of an EC20 glutamate response. Fold Shift: The factor by which the PAM reduces the EC50 of glutamate.
Signaling Pathway and Experimental Workflow
The potentiation of the glutamate response by this compound is mediated through the mGluR4 signaling pathway. As a Gi/Go-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to the modulatory effects of mGluR4 on neurotransmission.
The validation of this compound's activity typically involves a series of in vitro and electrophysiological experiments to quantify its potentiation of the glutamate response. The general workflow for these validation studies is outlined below.
Experimental Protocols
cAMP Inhibition Assay
This assay quantifies the ability of an mGluR4 PAM to enhance the glutamate-induced inhibition of adenylyl cyclase activity.
Materials:
-
HEK293 cells stably expressing human mGluR4.
-
Assay buffer: HBSS, 20 mM HEPES, pH 7.4.
-
Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Forskolin.
-
Glutamate.
-
This compound and other test compounds.
-
cAMP detection kit (e.g., HTRF-based).
Procedure:
-
Cell Preparation: Culture HEK293-mGluR4 cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer to the desired density.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) and glutamate in stimulation buffer.
-
Assay Plate Setup: Dispense the cell suspension into a 384-well plate.
-
PAM Incubation: Add the test PAMs to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Glutamate and Forskolin Stimulation: Add a fixed concentration of forsklin (to stimulate cAMP production) and varying concentrations of glutamate to the wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF donor and acceptor antibodies).
-
Signal Measurement: After a final incubation period (e.g., 60 minutes), measure the HTRF signal on a compatible plate reader.
-
Data Analysis: The decrease in HTRF signal is inversely proportional to the cAMP concentration. Plot the glutamate concentration-response curves in the presence and absence of the PAM to determine the EC50 and fold-shift.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of mGluR4 potentiation on synaptic transmission, typically by recording postsynaptic currents in response to presynaptic stimulation.
Materials:
-
Acute brain slices (e.g., from the striatum or hippocampus).
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
Internal solution for the patch pipette (K-gluconate based).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glutamate, this compound, and other test compounds.
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest and allow them to recover in aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Cell Identification and Patching: Identify a target neuron under a microscope and establish a whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline synaptic activity, such as evoked excitatory postsynaptic currents (eEPSCs), by stimulating afferent fibers.
-
Drug Application: Perfuse the slice with aCSF containing the mGluR4 agonist (e.g., L-AP4 or a low concentration of glutamate) alone to establish a baseline inhibited response.
-
PAM Application: Co-apply the test PAM (e.g., this compound) with the agonist and record the change in the eEPSC amplitude. The potentiation of the agonist's inhibitory effect will be observed as a further reduction in the eEPSC amplitude.
-
Data Analysis: Quantify the percentage of inhibition of the eEPSC amplitude by the agonist in the absence and presence of the PAM. This will allow for the determination of the potentiating effect of the compound on mGluR4-mediated inhibition of synaptic transmission.
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of VU0364770: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of VU0364770.
This compound is a chemical compound that requires careful management in its disposal phase. As a chlorinated aromatic compound and a pyridine derivative, it is crucial to follow established protocols for hazardous waste to mitigate potential risks to personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, a thorough risk assessment should be conducted. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS), if available.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A lab coat, preferably chemical-resistant.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or vapors.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound and materials contaminated with it.
-
Waste Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste.[1][2] Do not mix with incompatible waste streams.[1][2]
-
-
Containerization:
-
Use a robust, leak-proof container made of a material compatible with chlorinated organic compounds.[3] High-density polyethylene (HDPE) is often a suitable choice.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[3] Keep the container closed except when adding waste.[3][4]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound" or "N-(3-chlorophenyl)-2-pyridinecarboxamide." Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
Include the date when the waste was first added to the container and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[3]
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.[5][6] Store acids and bases separately.[3]
-
It is best practice to use secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Spill and Decontamination Procedures
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For small spills of solid this compound, carefully sweep or scoop the material into the designated hazardous waste container, avoiding dust generation. For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[5][6] All cleanup materials must be disposed of as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's EHS department immediately.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous waste. Empty containers that held this compound should be triple-rinsed with an appropriate solvent, and the rinsate must be collected as hazardous waste.[7][8] After thorough decontamination, the empty container may be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₉ClN₂O |
| Molecular Weight | 232.67 g/mol |
| CAS Number | 61350-00-3 |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available in the provided search results, the disposal procedure outlined above is based on established best practices for the management of chlorinated organic and pyridine-containing chemical waste in a laboratory setting. Adherence to these general protocols is essential for ensuring safety and regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling VU0364770
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of VU0364770, a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). Adherence to these guidelines is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times. Use chemical safety goggles if there is a risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable material. Inspect gloves for integrity before use and dispose of them properly after handling the compound. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect from accidental spills. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols. If these are not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Protocol:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. The work area, typically a chemical fume hood or a well-ventilated benchtop, should be clean and uncluttered.
-
Weighing and Reconstitution :
-
Handle the solid form of this compound in a fume hood to prevent inhalation of any airborne powder.
-
For reconstitution, this compound is soluble in DMSO (up to 100 mM).[1] When preparing solutions, add the solvent slowly to the solid compound.
-
-
General Handling :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.
-
Wash hands thoroughly with soap and water after handling.
-
Storage Plan:
-
Solid Form : Store at room temperature.[1]
-
Solutions in DMSO :
Below is a workflow diagram for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
